molecular formula C15H14O B1209813 Lactaroviolin CAS No. 85-33-6

Lactaroviolin

Cat. No.: B1209813
CAS No.: 85-33-6
M. Wt: 210.27 g/mol
InChI Key: PUEUPUYRYIOTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactaroviolin is a sesquiterpenoid.
This compound has been reported in Lactarius deterrimus and Lactarius deliciosus with data available.

Properties

IUPAC Name

4-methyl-7-prop-1-en-2-ylazulene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-10(2)12-5-4-11(3)14-7-6-13(9-16)15(14)8-12/h4-9H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEUPUYRYIOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871569
Record name 4-Methyl-7-(prop-1-en-2-yl)azulene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactaroviolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85-33-6
Record name 4-Methyl-7-(1-methylethenyl)-1-azulenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactaroviolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-7-(prop-1-en-2-yl)azulene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACTAROVIOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37I306S05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lactaroviolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

58 °C
Record name Lactaroviolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enigmatic Blueprint: A Technical Guide to the Biosynthesis of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactaroviolin, a striking violet-red guaiane sesquiterpenoid produced by the saffron milk-cap mushroom, Lactarius deliciosus, has intrigued chemists since its isolation. Its unique azulene chromophore and potential biological activities make it a molecule of significant interest. While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, recent advances in fungal genomics and the well-established principles of terpene biosynthesis allow for the construction of a robust hypothetical pathway. This guide provides an in-depth overview of the proposed biosynthetic route, supported by analogous quantitative data from related systems, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical and experimental logic.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to follow the canonical pathway of sesquiterpenoid formation, originating from the central isoprenoid pathway and culminating in a series of specific tailoring reactions.

  • Core Isoprenoid Pathway: The journey begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in fungi.

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another molecule of IPP to yield the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

  • Cyclization to the Guaiane Scaffold: This is the first committed step in this compound biosynthesis. A putative sesquiterpene synthase (STS) from Lactarius deliciosus is hypothesized to catalyze the complex cyclization of the linear FPP precursor. This likely proceeds through a germacrene A intermediate, which then undergoes further cyclization to form the characteristic bicyclic[1][2] carbon skeleton of the guaianes. Recent genomic studies on L. deliciosus have identified several candidate STS genes, lending strong support to this step.

  • Tailoring Reactions: The initial guaiane hydrocarbon scaffold is then believed to undergo a series of post-cyclization modifications, often referred to as tailoring reactions, to yield the final structure of this compound. These reactions are likely catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases (P450s) and dehydrogenases/reductases. These modifications would be responsible for the introduction of the aldehyde group and the specific pattern of unsaturation that gives rise to the azulene core. The enzymatic formation of the azulene ring system from a guaiane precursor is a key, though currently uncharacterized, step in this proposed pathway.

This compound Biosynthesis cluster_0 Core Isoprenoid Pathway cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate MVA Pathway IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP MVA Pathway FPP FPP IPP/DMAPP->FPP FPP Synthase Guaiane Scaffold Guaiane Scaffold FPP->Guaiane Scaffold Sesquiterpene Synthase (STS) Intermediate 1 Intermediate 1 Guaiane Scaffold->Intermediate 1 P450 Monooxygenase(s) This compound This compound Intermediate 1->this compound Dehydrogenase(s)/Other enzymes

Proposed biosynthetic pathway of this compound.

Quantitative Data on Sesquiterpenoid Production

While specific quantitative data for the enzymatic steps in this compound biosynthesis are not yet available, the following table summarizes representative production titers of various sesquiterpenoids in engineered microbial hosts. This data provides a valuable benchmark for potential yields that could be achieved through heterologous production of this compound.

SesquiterpenoidHost OrganismProduction TiterReference
α-SantaleneEscherichia coli2916 mg/L[3]
(+)-ZizaeneEscherichia coli211.13 mg/L[4]
TrichodieneSaccharomyces cerevisiae6535 µg/L[5]
Epi-cedrolSaccharomyces cerevisiae370 µg/L[2]
α-FarneseneSaccharomyces cerevisiae170 mg/L[6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve the identification and functional characterization of the key enzymes, namely the sesquiterpene synthase (STS) and the subsequent tailoring enzymes like cytochrome P450s. Below are detailed methodologies for these key experimental stages.

Protocol 1: Identification and Characterization of a Putative Lactarius deliciosus Sesquiterpene Synthase

This protocol outlines the workflow for identifying a candidate STS gene from the genome of L. deliciosus, expressing the enzyme in a heterologous host, and analyzing its product.

1. Gene Identification and Cloning:

  • Bioinformatics: Perform a BLAST search of the L. deliciosus genome sequence using known fungal sesquiterpene synthase protein sequences as queries to identify candidate STS genes.
  • RNA Extraction and cDNA Synthesis: Extract total RNA from L. deliciosus mycelia and synthesize cDNA using a reverse transcriptase kit.
  • PCR Amplification and Cloning: Design primers based on the candidate gene sequence and amplify the coding region from the cDNA. Clone the PCR product into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

2. Heterologous Expression in E. coli:

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

3. In Vivo Product Analysis:

  • Cultivation with Overlay: During induction, add a water-immiscible organic solvent (e.g., dodecane) to the culture medium to capture volatile terpene products.
  • Extraction: After incubation, separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ethyl acetate).
  • GC-MS Analysis: Analyze the combined organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced sesquiterpene(s) by comparing their mass spectra and retention times to known standards and databases.

4. In Vitro Enzyme Assay:

  • Protein Purification: Lyse the induced E. coli cells and purify the His-tagged STS protein using nickel-affinity chromatography.
  • Enzyme Reaction: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+).
  • Product Extraction and Analysis: Extract the reaction mixture with an organic solvent (e.g., hexane) and analyze by GC-MS as described above.

"Genome_Mining" [label="Identify STS gene in L. deliciosus genome"]; "Cloning" [label="Clone STS gene into E. coli expression vector"]; "Expression" [label="Heterologous expression in E. coli"]; "InVivo" [label="In vivo product capture"]; "InVitro" [label="In vitro enzyme assay with FPP"]; "GCMS" [label="GC-MS analysis of products"]; "Structure" [label="Structure elucidation of novel products"];

"Genome_Mining" -> "Cloning" -> "Expression"; "Expression" -> "InVivo" -> "GCMS"; "Expression" -> "InVitro" -> "GCMS"; "GCMS" -> "Structure"; }

Workflow for STS identification and characterization.
Protocol 2: Functional Characterization of a Putative Lactarius deliciosus Cytochrome P450

This protocol describes the co-expression of a candidate P450 and its redox partner in a yeast strain engineered to produce the sesquiterpene scaffold, allowing for the characterization of tailoring reactions.

1. Yeast Strain Engineering:

  • Construct a Saccharomyces cerevisiae strain that heterologously expresses the identified L. deliciosus STS to produce the guaiane scaffold. This may involve integrating the STS gene into the yeast genome and optimizing the MVA pathway to increase FPP supply.

2. P450 and CPR Expression:

  • Gene Identification: Identify candidate P450 genes and cytochrome P450 reductase (CPR) genes from the L. deliciosus genome, often found clustered with the STS gene.
  • Vector Construction: Clone the candidate P450 and CPR genes into yeast expression vectors.
  • Yeast Transformation: Co-transform the P450 and CPR expression vectors into the guaiane-producing yeast strain.

3. In Vivo Bioconversion:

  • Cultivation: Grow the engineered yeast strain in a suitable medium.
  • Extraction: Extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).
  • LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect new, more polar compounds corresponding to hydroxylated or otherwise oxidized products of the guaiane scaffold.

4. In Vitro Microsomal Assay:

  • Microsome Preparation: Grow the yeast strain expressing the P450 and CPR, and prepare microsomes by differential centrifugation.
  • Enzyme Assay: Incubate the microsomes with the guaiane scaffold substrate, NADPH, and oxygen.
  • Product Analysis: Extract the reaction and analyze by LC-MS to confirm the enzymatic activity.

"Yeast_Strain" [label="Engineer S. cerevisiae to produce Guaiane Scaffold"]; "Gene_ID" [label="Identify candidate P450 and CPR genes"]; "Coexpression" [label="Co-express P450 and CPR in engineered yeast"]; "InVivo_Conversion" [label="In vivo bioconversion"]; "LCMS_Analysis" [label="LC-MS analysis for oxidized products"]; "Microsomal_Assay" [label="In vitro microsomal assay"]; "Confirmation" [label="Confirmation of enzymatic function"];

"Yeast_Strain" -> "Coexpression"; "Gene_ID" -> "Coexpression"; "Coexpression" -> "InVivo_Conversion" -> "LCMS_Analysis"; "Coexpression" -> "Microsomal_Assay" -> "LCMS_Analysis"; "LCMS_Analysis" -> "Confirmation"; }

Workflow for P450 functional characterization.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is complex and typically involves a hierarchical control system. While specific regulators for this compound are unknown, a general model can be proposed. The genes encoding the STS, P450s, and other enzymes in the pathway are likely organized in a biosynthetic gene cluster (BGC). The expression of this BGC is expected to be controlled by a pathway-specific transcription factor, often located within the cluster itself. This local regulation is, in turn, influenced by global regulators that respond to environmental cues, developmental stage, and nutritional status.

Regulation Environmental_Cues Environmental Cues (e.g., nutrients, stress) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Cues->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF BGC This compound Biosynthetic Gene Cluster (STS, P450s, etc.) Pathway_Specific_TF->BGC Lactaroviolin_Prod This compound Production BGC->Lactaroviolin_Prod

General model for regulation of secondary metabolism.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating case study in fungal natural product chemistry. Based on current knowledge, a plausible pathway involving a sesquiterpene synthase and subsequent tailoring enzymes can be proposed. The recent identification of candidate genes from the Lactarius deliciosus genome marks a significant step towards validating this hypothesis.

Future research will undoubtedly focus on the functional characterization of these candidate enzymes through the experimental approaches outlined in this guide. The successful heterologous expression and in vitro reconstitution of the entire pathway will not only confirm the proposed biosynthetic route but also open the door for metabolic engineering approaches to produce this compound and novel analogues in tractable microbial hosts. Unraveling the enzymatic mechanism of azulene ring formation will be a particularly exciting challenge, potentially revealing novel enzymatic capabilities in fungi. The insights gained from these studies will be invaluable for the sustainable production of this unique natural product and for harnessing its potential in drug discovery and development.

References

Beyond the Saffron Milk Cap: A Technical Guide to Alternative Natural Sources of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural sources of the sesquiterpenoid lactaroviolin, extending beyond the commonly known producer, Lactarius deliciosus. This document synthesizes available data on alternative fungal sources, offering a comparative analysis of this compound and related compounds. It further details experimental protocols for extraction and quantification and explores potential biological signaling pathways modulated by this class of molecules.

Confirmed and Potential Fungal Sources of this compound and Related Azulenes

While Lactarius deliciosus remains the most well-documented source of this compound, research has identified other species within the Lactarius genus as producers of this and structurally similar azulene compounds. Notably, ** Lactarius deterrimus ** has been confirmed to contain this compound.[1] Furthermore, the closely related compound 11,12-dihydrothis compound has been characterized in ** Lactarius hatsudake **.[2] The blue pigment (7-isopropenyl-4-methylazulen-1-yl)methyl stearate found in Lactarius indigo is another related azulene derivative, highlighting the genus's capacity for producing this class of sesquiterpenoids.

A comprehensive overview of these alternative sources is presented in Table 1, providing a foundation for further investigation into their potential for this compound isolation.

Table 1: Natural Sources of this compound and Related Azulene Compounds Besides Lactarius deliciosus

Fungal SpeciesCompound(s) IdentifiedKey Findings
Lactarius deterrimusThis compound, 11,12-dihydrothis compoundConfirmed presence of this compound. Also contains the dihydro-derivative.[1][2]
Lactarius hatsudake11,12-dihydrothis compound, other azulene pigmentsA confirmed source of the this compound derivative.[2]
Lactarius indigo(7-isopropenyl-4-methylazulen-1-yl)methyl stearateProduces a distinct but structurally related azulene pigment.

Quantitative Analysis of Azulene Compounds in Lactarius Species

Quantitative data on the yield of this compound from sources other than L. deliciosus is limited in the current literature. However, analysis of related sesquiterpenoids in various Lactarius species provides a basis for comparative assessment. The concentration of these compounds can be influenced by factors such as the geographical origin of the mushroom, the specific strain, and the age of the fruiting body. High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification of these compounds.

Table 2: Quantitative Data on Sesquiterpenoids in Selected Lactarius Species

Fungal SpeciesCompound QuantifiedMethodReported Yield/ConcentrationReference
Lactarius deterrimusSesquiterpenes (general)Not specifiedNot specified[3]
Lactarius hatsudakePhenolic CompoundsHPLC, UPLC-QTOF/MSTotal Phenolic Content: 139.46 ± 5.42 mg/g[4]
Lactarius species (general)Free Sugars, Organic Acids, Fatty Acids, Tocopherols, Phenolic CompoundsHPLC-RI, UFLC-PDA, GC-FIDVaries by species and compound[5]

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoids from Lactarius Fruiting Bodies

This protocol outlines a general method for the extraction of sesquiterpenoids, including this compound, from fresh fungal material.

Materials:

  • Fresh fruiting bodies of Lactarius species (e.g., L. deterrimus)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Glass vials for storage

Procedure:

  • Harvesting and Preparation: Freshly harvested fruiting bodies are cleaned of any debris.

  • Extraction: The cleaned mushrooms are homogenized and extracted with a mixture of methanol and dichloromethane (1:1 v/v) at room temperature for 24 hours. The process should be repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined extracts are filtered to remove solid fungal material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying and Storage: The resulting crude extract is dried completely and stored in airtight glass vials at -20°C until further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound in fungal extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. The specific gradient program should be optimized for the separation of the target compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of this compound should be determined, with monitoring at its wavelength of maximum absorbance (typically in the visible range due to its color).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: A calibration curve is prepared using a certified standard of this compound at a minimum of five different concentrations.

  • Sample Preparation: The crude extract obtained from Protocol 1 is redissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound in the sample are compared to those of the standards for identification and quantification.

Potential Signaling Pathways and Biological Activities

While direct studies on the signaling pathways modulated by this compound are scarce, the broader class of azulene sesquiterpenoids has been investigated for various biological activities, primarily anti-inflammatory effects. These studies suggest that azulene derivatives may interact with key inflammatory signaling cascades.

Hypothesized Signaling Pathway Involvement:

Based on the known anti-inflammatory properties of related azulene compounds, this compound may potentially modulate the following pathways:

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are crucial in regulating the production of pro-inflammatory cytokines. Azulene derivatives have been shown to influence these pathways.[6]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and inflammation. Some natural compounds with anti-inflammatory effects have been found to inhibit this pathway.[7][8]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous genes involved in inflammation. The inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds.

Below is a conceptual diagram illustrating the potential points of intervention for this compound within these inflammatory signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Stimulus p38 p38 MAPK Receptor->p38 Akt Akt PI3K->Akt IKK IKK Akt->IKK NFKB NF-κB p38->NFKB IKB IκB IKK->IKB phosphorylates Nucleus Gene Expression (Pro-inflammatory Cytokines) NFKB->Nucleus translocation This compound This compound This compound->PI3K Inhibition? This compound->p38 Inhibition? This compound->IKK Inhibition?

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow for Screening and Characterization

The following diagram illustrates a logical workflow for the screening of new fungal sources for this compound and the subsequent characterization of its biological activity.

G Start Fungal Sample Collection (e.g., Lactarius species) Extraction Extraction of Secondary Metabolites Start->Extraction Screening HPLC-PDA Screening for Azulene Signature Extraction->Screening Quantification Quantification of This compound Screening->Quantification Isolation Isolation and Purification (e.g., Preparative HPLC) Screening->Isolation Positive Hit Structure Structural Elucidation (NMR, MS) Isolation->Structure Bioassay In vitro Biological Assays (e.g., Anti-inflammatory) Isolation->Bioassay Pathway Signaling Pathway Analysis (Western Blot, etc.) Bioassay->Pathway

References

A Technical Guide to the Spectroscopic Analysis of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin is a naturally occurring sesquiterpenoid belonging to the guaiane class of compounds.[1] Isolated from fungi of the Lactarius genus, it is recognized for its characteristic violet-red color.[2] The molecular formula of this compound is C₁₅H₁₄O, and it has a molecular weight of 210.27 g/mol .[3][4] Its structure features a bicyclic azulene core substituted with a methyl group, an isopropenyl group, and a carboxaldehyde group.[3][4] Understanding the precise chemical structure and purity of this compound is paramount for its potential development as a therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and characterization of this and other natural products.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for acquiring such data. While comprehensive, experimentally-derived public data for this compound is limited in the readily available scientific literature, this guide presents predicted data and representative experimental methodologies applicable to this class of compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is based on the known structure and typical values for similar guaiane sesquiterpenoid aldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~9.5-10.5s-1HAldehyde proton (-CHO)
~7.0-8.5m-4HAromatic protons on azulene ring
~5.0-5.5m-2HVinylic protons (=CH₂)
~2.5-3.0s-3HMethyl protons on azulene ring
~2.0-2.5s-3HMethyl protons of isopropenyl group
~1.5-2.0m-1HMethine proton on azulene ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~190-200C=OAldehyde carbonyl
~110-160CAromatic and vinylic carbons
~40-60CHMethine carbon
~15-30CH₃Methyl carbons

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

m/z (Mass-to-Charge Ratio)Ion TypePredicted Fragmentation
210.10[M]⁺Molecular Ion
195.08[M-CH₃]⁺Loss of a methyl group
181.06[M-CHO]⁺Loss of the aldehyde group
167.08[M-C₃H₇]⁺Loss of the isopropenyl group

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumC-H stretch (aromatic and vinylic)
~2950-2850MediumC-H stretch (aliphatic)
~2850-2700Medium, two bandsC-H stretch (aldehyde)
~1700-1680StrongC=O stretch (aldehyde)
~1640-1600MediumC=C stretch (aromatic and vinylic)
~1450-1350MediumC-H bend (aliphatic)
~900-650StrongC-H out-of-plane bend (aromatic)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are designed to provide a starting point for researchers working with this compound or similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for online separation and analysis.

MS Acquisition (Full Scan):

  • Ionization Mode: Positive ion mode is typically suitable for compounds with functional groups that can be readily protonated.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV (for ESI).

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: Adjusted to optimize signal intensity.

MS/MS (Tandem MS) Acquisition for Fragmentation Analysis:

  • Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or M⁺) of this compound.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Data Processing:

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film (for solids): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Cast a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

  • KBr Pellet (for solids): Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solution: Prepare a ~1-5% solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.

IR Acquisition:

  • Record a background spectrum of the empty sample holder (or the solvent).

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule by comparing the peak positions to correlation tables.

Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction_and_Purification Extraction & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Extraction_and_Purification->NMR Purified Sample MS Mass Spectrometry (HRMS, MS/MS) Extraction_and_Purification->MS Purified Sample IR Infrared Spectroscopy (FTIR) Extraction_and_Purification->IR Purified Sample Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation of this compound Data_Integration->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Potential Biological Activities of Lactaroviolin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactaroviolin, a sesquiterpenoid compound with a characteristic violet-red hue, is a secondary metabolite isolated from the edible mushroom Lactarius deliciosus. Structurally, it is classified as a guaiane sesquiterpene, a class of natural products known for a wide spectrum of biological activities. While direct and extensive research on the bioactivities of purified this compound is limited, the well-documented pharmacological properties of its source organism, Lactarius deliciosus, and the broader class of azulene and guaiane sesquiterpenes, provide a strong foundation for exploring its therapeutic potential. This technical guide synthesizes the available data to present a profile of the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound, intended to inform and guide future research and drug development efforts.

Introduction to this compound

This compound (C15H14O) was first isolated in 1935.[1] It is a notable constituent of the Lactarius genus of mushrooms, particularly Lactarius deliciosus and Lactarius deterrimus.[2] Its molecular structure is characterized by a guaiane skeleton, which is a bicyclic sesquiterpene framework.[1] The deep color of this compound is attributed to its azulene-derived structure.[1] Azulene and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[3][4][5]

Potential Anticancer Activity

While no specific studies on the anticancer effects of pure this compound are currently available, extracts from Lactarius deliciosus have demonstrated notable cytotoxic activity against various cancer cell lines. This suggests that its constituent compounds, including this compound, may contribute to these effects.

Cytotoxicity Data from Lactarius deliciosus Extracts

The following table summarizes the reported 50% inhibitory concentration (IC50) values of Lactarius deliciosus extracts against different human cancer cell lines. It is important to note that these values represent the activity of a complex mixture of compounds within the extract and not of this compound alone.

Cell LineCancer TypeExtract TypeIC50 (µg/mL)Reference
HeLaHuman Epithelial CarcinomaMethanolic19.01[6]
A549Human Lung CarcinomaMethanolic33.05[6]
LS174Human Colon CarcinomaMethanolic74.01[6]
Proposed Mechanisms of Action

Guaiane sesquiterpenes, the class of compounds to which this compound belongs, are known to exert anticancer effects through various mechanisms.[7][8][9][10] These may include:

  • Induction of Apoptosis: Many sesquiterpene lactones induce programmed cell death in cancer cells.[11]

  • Cell Cycle Arrest: Inhibition of cancer cell proliferation through interference with the cell cycle.

  • Anti-angiogenic Effects: Preventing the formation of new blood vessels that supply tumors.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the mitochondrial succinate dehydrogenase in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Various Concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT Solution D->E F Incubate for Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

Figure 1: Workflow of the MTT assay for determining cytotoxicity.

Potential Antimicrobial Activity

Extracts from Lactarius deliciosus have shown broad-spectrum antimicrobial activity.[12][13][14] This suggests that this compound could be a contributor to these effects.

Antimicrobial Data from Lactarius deliciosus Extracts

The following table presents the Minimum Inhibitory Concentration (MIC) values of Lactarius deliciosus extracts against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismTypeExtract TypeMIC (mg/mL)Reference
Bacillus cereusGram-positive bacteriaMethanolic2.5[6]
Bacillus subtilisGram-positive bacteriaMethanolic5[6]
Staphylococcus aureusGram-positive bacteriaMethanolic2.5[6]
Escherichia coliGram-negative bacteriaMethanolic10[6]
Pseudomonas aeruginosaGram-negative bacteriaMethanolic2.5[6]
Salmonella typhimuriumGram-negative bacteriaMethanolic5[6]
Candida albicansFungusMethanolic2.5[6]
Aspergillus fumigatusFungusMethanolic10[6]
Proposed Mechanisms of Action

Terpenoids, including sesquiterpenes, can exert antimicrobial effects through several mechanisms:

  • Membrane Disruption: Integration into the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.

  • Enzyme Inhibition: Interference with essential microbial enzymes.

  • Biofilm Inhibition: Prevention of the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilutions of this compound in 96-well Plate B->C D Incubate Plate under Optimal Growth Conditions C->D E Visually Assess for Microbial Growth (Turbidity) D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

Figure 2: Workflow for MIC determination using the broth microdilution method.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of Lactarius deliciosus extracts and other guaiane sesquiterpenes suggest a similar potential for this compound.[15][16]

Proposed Mechanisms of Action

The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Azulene and its derivatives have been shown to exert anti-inflammatory effects.[3][5]

A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

  • NF-κB Signaling Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. This compound may inhibit one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory Induces

References

Lactaroviolin and its Derivatives: A Technical Guide to Natural Occurrence, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactaroviolin is a naturally occurring sesquiterpenoid pigment found in certain species of Lactarius mushrooms, notably Lactarius deliciosus and Lactarius deterrimus. Characterized by its violet-red color, this compound belongs to the guaiane class of sesquiterpenoids. This technical guide provides a comprehensive overview of this compound and its related derivatives, focusing on their natural sources, biosynthetic origins, and biological activities. Detailed experimental protocols for extraction and characterization are provided, alongside a summary of all available quantitative data. Furthermore, a putative biosynthetic pathway and a general experimental workflow are illustrated using logical diagrams.

Natural Occurrence and Derivatives

This compound is a prominent constituent of the latex produced by several Lactarius mushroom species. Upon injury to the mushroom's fruiting body, a milky latex is exuded, which contains a variety of sesquiterpenoid compounds. The characteristic color of this latex is often attributable to these pigments.

While this compound itself is a key derivative, recent research has identified a number of other guaiane sesquiterpenoids from Lactarius deliciosus. These compounds can be considered derivatives or closely related analogues of this compound, sharing the same core chemical scaffold. These include both newly identified and previously known compounds.[1]

Table 1: this compound and its known derivatives from Lactarius deliciosus

Compound NameMolecular FormulaNatural Source
This compoundC15H14OLactarius deliciosus, Lactarius deterrimus[2]
7-(1-hydroxyethyl)-4-methyl-1-azulenecarboxaldehydeC14H14O2Lactarius deliciosus[1]
7-isopropenyl-4-methyl-1-azulenecarboxylic acidC15H14O2Lactarius deliciosus[1]
7-acetyl-4-methyl-1-azulenecarboxaldehydeC15H14O2Lactarius deliciosus[1]
7-acetyl-4-methylazulene-1-carboxylic acidC15H14O3Lactarius deliciosus[1]
1-formyl-4-methyl-7-(1-hydroxy-1-methylethyl)azuleneC15H16O2Lactarius deliciosus[1]
7-(1,2-dihydroxy-1-methylethyl)-4-methylazulene-1-carbaldehydeC15H16O3Lactarius deliciosus[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound and its derivatives relies on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) data for this compound

PositionδH (ppm), J (Hz)δC (ppm)
110.28 (s)188.5
28.19 (d, 4.3)134.8
37.31 (d, 4.3)120.2
4-149.5
57.56 (d, 10.6)137.8
67.95 (dd, 10.6, 2.0)135.2
7-148.8
89.69 (d, 2.0)117.5
9-145.3
10-138.1
115.19 (q, 6.4)145.9
121.60 (d, 6.4)22.3
132.95 (s)24.7
142.95 (s)24.7

Data sourced from Yuan, R.-Y., et al. (2019).[1]

Table 3: HR-ESIMS Data for this compound and its Derivatives

Compound NameMolecular FormulaCalculated m/zFound m/z
This compoundC15H14O211.1117 [M+H]⁺211.1119 [M+H]⁺
7-(1-hydroxyethyl)-4-methyl-1-azulenecarboxaldehydeC14H14O2215.1067 [M+H]⁺215.1059 [M+H]⁺
7-isopropenyl-4-methyl-1-azulenecarboxylic acidC15H14O2227.1067 [M+H]⁺227.1060 [M+H]⁺

Data sourced from Yuan, R.-Y., et al. (2019).[1]

Biological Activity

This compound and its related guaiane sesquiterpenoids from Lactarius deliciosus have been investigated for their biological activities, with a primary focus on their cytotoxic and antimicrobial properties.

3.1. Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against certain cancer cell lines. A study evaluating a series of guaiane sesquiterpenes from L. deliciosus reported their effects on the human promyelocytic leukemia cell line HL-60.[1] Another study also reported moderate cytotoxic activity for this compound against Ehrlich ascitic tumour cells and L1210 cells.[3]

Table 4: Cytotoxic Activity of this compound and its Derivatives against HL-60 Cells

CompoundIC₅₀ (µM)
This compound15.3
7-(1-hydroxyethyl)-4-methyl-1-azulenecarboxaldehyde25.7
7-isopropenyl-4-methyl-1-azulenecarboxylic acid> 50
7-acetyl-4-methyl-1-azulenecarboxaldehyde12.8
7-acetyl-4-methylazulene-1-carboxylic acid> 50
1-formyl-4-methyl-7-(1-hydroxy-1-methylethyl)azulene35.4
7-(1,2-dihydroxy-1-methylethyl)-4-methylazulene-1-carbaldehyde> 50
Doxorubicin (positive control)0.8

Data sourced from Yuan, R.-Y., et al. (2019).[1]

3.2. Antimicrobial and Other Activities

While specific antimicrobial data for purified this compound is limited, extracts of Lactarius deliciosus have shown both antibacterial and antifungal properties.[4][5] These activities are likely due to the combined effect of the various secondary metabolites present, including the sesquiterpenoids. One study reported weak mutagenic activity for this compound in the Ames test.[3]

Experimental Protocols

4.1. Extraction and Isolation of this compound and its Derivatives

The following is a generalized protocol based on published methods for the extraction and isolation of guaiane sesquiterpenoids from Lactarius deliciosus.[1]

  • Sample Preparation: Fresh fruiting bodies of Lactarius deliciosus are collected, cleaned, and air-dried. The dried material is then powdered.

  • Extraction: The powdered mushroom material is extracted with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 3 x 24 hours). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the desired sesquiterpenoids (typically the ethyl acetate fraction) is subjected to repeated column chromatography.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-acetone or hexane-ethyl acetate mixture, to separate the components.

    • Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is performed using a Sephadex LH-20 column with methanol as the eluent.

    • Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds can be achieved using pTLC with a suitable solvent system.

4.2. Structure Elucidation

The purified compounds are subjected to a suite of spectroscopic analyses to determine their chemical structures.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule and to determine the stereochemistry.

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum is recorded to identify the chromophores present in the molecule, which is particularly useful for colored compounds like this compound.

Biosynthesis and Experimental Workflow Diagrams

5.1. Putative Biosynthetic Pathway of this compound

This compound, as a guaiane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. The key step is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, to form the characteristic bicyclic guaiane skeleton. Subsequent enzymatic modifications, such as oxidation and rearrangement, lead to the final structure of this compound and its derivatives.

This compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Guaiane_Cation Guaianyl Cation FPP->Guaiane_Cation Sesquiterpene Synthase Guaiane_Skeleton Guaiane Skeleton Guaiane_Cation->Guaiane_Skeleton Deprotonation This compound This compound Guaiane_Skeleton->this compound Oxidation & Rearrangement Derivatives Other Guaiane Derivatives Guaiane_Skeleton->Derivatives Further Modifications

Caption: Putative biosynthetic pathway of this compound.

5.2. Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound and its derivatives from their natural source.

Experimental Workflow Start Mushroom Collection (Lactarius deliciosus) Drying Drying and Powdering Start->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chrom Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Column_Chrom Purification Final Purification (pTLC) Column_Chrom->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation Bioactivity Biological Activity Testing Purification->Bioactivity Spectroscopy Spectroscopic Analysis (NMR, HR-ESIMS, UV-Vis) Structure_Elucidation->Spectroscopy Cytotoxicity Cytotoxicity Assays Bioactivity->Cytotoxicity Antimicrobial Antimicrobial Assays Bioactivity->Antimicrobial

Caption: Experimental workflow for this compound derivatives.

Conclusion

This compound and its related guaiane sesquiterpenoids from Lactarius species represent a class of natural products with interesting chemical structures and promising biological activities, particularly in the area of cancer research. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further investigation into the biosynthesis of these compounds, including the characterization of the specific enzymes involved, and a broader screening of their pharmacological properties are warranted to fully exploit their potential.

References

The Chemical Arsenal of the Saffron Milk Cap: An In-depth Guide to the Secondary Metabolites of Lactarius deliciosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The saffron milk cap, Lactarius deliciosus, is a widely appreciated edible mushroom, forming ectomycorrhizal relationships with coniferous trees. Beyond its culinary appeal, this basidiomycete harbors a rich and diverse array of secondary metabolites. These compounds are not only responsible for the mushroom's characteristic color, taste, and aroma but also play crucial roles in its ecological interactions, including defense against fungivores and microbial competitors. This technical guide provides a comprehensive overview of the chemical ecology of L. deliciosus secondary metabolites, with a focus on their biosynthesis, ecological functions, and potential applications, particularly in the realm of drug development.

A Diverse Chemical Repertoire: Major Classes of Secondary Metabolites

Lactarius deliciosus produces a variety of secondary metabolites, with sesquiterpenoids being a prominent and characteristic class. In addition to these, the mushroom synthesizes a range of phenolic compounds, fatty acids, and volatile organic compounds (VOCs) that contribute to its biological activities and ecological niche.

Sesquiterpenoids: The Colorful Defense

A hallmark of the Lactarius genus is the production of a milky latex when the fruiting body is damaged. In L. deliciosus, this latex contains a variety of sesquiterpenoids, which are C15 terpenoid compounds. Upon tissue injury, enzymatic conversions of precursor sesquiterpenes lead to the formation of colorful and often pungent compounds.

Key sesquiterpenoids identified in Lactarius deliciosus include those with azulene and guaiane skeletons. Notably, two new azulene-type sesquiterpenoids, 7-isopropenyl-4-methyl-azulene-1-carboxylic acid and 15-hydroxy-3,6-dihydrolactarazulene, have been isolated from this species[1]. Other known compounds like lactaroviolin are also present[1]. These compounds are responsible for the characteristic color change of the latex and mushroom flesh upon bruising.

Phenolic Compounds and Flavonoids: Antioxidant Powerhouses

Lactarius deliciosus is a rich source of phenolic compounds and flavonoids, which are well-known for their antioxidant properties. These compounds contribute to the mushroom's defense against oxidative stress and may play a role in its medicinal properties. The total phenolic and flavonoid content can vary depending on factors such as the mushroom's maturity and environmental conditions[2][3].

Fatty Acids: More Than Just Nutrition

The fatty acid profile of Lactarius deliciosus is dominated by unsaturated fatty acids, particularly oleic and linoleic acids. While primarily serving as nutritional components, some fatty acids and their derivatives may also possess antimicrobial or signaling functions.

Volatile Organic Compounds (VOCs): The Scent of Interaction

The characteristic aroma of Lactarius deliciosus is due to a complex mixture of volatile organic compounds. These can include various aldehydes, alcohols, and ketones. VOCs play a crucial role in fungal communication and interaction with other organisms in their environment, including attracting symbiotic partners or repelling competitors and predators.

Biosynthesis of Secondary Metabolites: A Glimpse into the Fungal Factory

The biosynthesis of the diverse secondary metabolites in L. deliciosus involves complex enzymatic pathways. While research in this specific area is ongoing, significant strides have been made in understanding the formation of sesquiterpenoids.

The Sesquiterpenoid Biosynthetic Pathway

The biosynthesis of sesquiterpenoids begins with the mevalonate pathway, which produces the precursor farnesyl pyrophosphate (FPP). The diversification of sesquiterpenoid skeletons is then achieved by a class of enzymes known as sesquiterpene synthases (STSs).

Recent genomic and functional studies on L. deliciosus have identified several candidate STS genes[4]. Some of these have been functionally characterized, revealing the production of various sesquiterpene backbones. For instance, specific STSs are responsible for the initial cyclization of FPP to form the precursors of the azulene and guaiane sesquiterpenoids that are characteristic of this species. One study even identified a new clade of STS that produces a terpene with a unique spiro-tricyclic scaffold, highlighting the untapped biosynthetic potential of this mushroom[4].

Sesquiterpenoid_Biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate_pathway->fpp sts Sesquiterpene Synthases (STSs) (e.g., LdSTS1, LdSTS3, LdSTS6) fpp->sts sesquiterpene_scaffolds Diverse Sesquiterpene Scaffolds (e.g., protoilludane, lactarane) sts->sesquiterpene_scaffolds downstream_enzymes Downstream Enzymes (Oxidases, Transferases, etc.) sesquiterpene_scaffolds->downstream_enzymes final_products Final Sesquiterpenoid Products (Azulenes, Guaianes, etc.) downstream_enzymes->final_products

Caption: Ecological role of secondary metabolites in Lactarius deliciosus.

Quantitative Data on Secondary Metabolites

The concentration of secondary metabolites in L. deliciosus can vary based on geographical location, developmental stage, and the specific part of the fruiting body. The following tables summarize some of the available quantitative data.

Table 1: Proximate Chemical Composition of Lactarius deliciosus

ComponentContent (% mg/100g dry weight)Reference
Moisture8.75 ± 0.72
Fat2.64 ± 0.16
Protein75.25 ± 0.15
Ash4.61 ± 0.03
Dry Matter89.96 ± 0.24

Table 2: Phenolic and Flavonoid Content of Lactarius deliciosus

Compound ClassContent (mg/g extract)Reference
Total Phenolic Content4.84 ± 0.32 (as GAE)
Total Flavonoid Content2.76 ± 0.03

Table 3: Major Volatile Aroma Compounds in Fresh Lactarius deliciosus

CompoundRelative Content (%)Reference
Acids84.23
Aldehydes14.77

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity testing of secondary metabolites from L. deliciosus.

Extraction and Isolation of Sesquiterpenoids (Azulenes)

dot

Azulene_Extraction_Workflow start Fresh L. deliciosus Fruiting Bodies maceration Grind and Macerate with Methanol start->maceration evaporation1 Evaporate Methanol under Reduced Pressure maceration->evaporation1 crude_extract Dark Brown Crude Extract evaporation1->crude_extract suspension Suspend in Water crude_extract->suspension partition Partition with Ethyl Acetate suspension->partition evaporation2 Evaporate Ethyl Acetate partition->evaporation2 sephadex Chromatography on Sephadex LH-20 evaporation2->sephadex fractions Collect Fractions sephadex->fractions purification Further Purification (e.g., TLC, HPLC) fractions->purification isolated_azulenes Isolated Azulene Sesquiterpenoids purification->isolated_azulenes

Caption: Workflow for the extraction and isolation of azulene sesquiterpenoids.

Protocol:

  • Extraction: Fresh fruiting bodies of L. deliciosus (7.8 kg) are ground and macerated with methanol (2 x 4 L) at room temperature. [5]2. Concentration: The methanol solution is evaporated under reduced pressure to yield a dark brown crude extract (110 g). [5]3. Partitioning: The crude extract is suspended in water and then extracted with ethyl acetate. [5]4. Chromatography: The ethyl acetate fraction is evaporated and the residue is subjected to column chromatography on Sephadex LH-20 to separate compounds based on size. [5]5. Further Purification: Fractions containing azulene-type sesquiterpenoids are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds. [5]

Analysis of Volatile Organic Compounds (VOCs) by SPME-GC-MS

Protocol:

  • Sample Preparation: Fresh or dried and powdered mushroom samples are placed in a sealed vial.

  • Solid-Phase Microextraction (SPME): An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial at a controlled temperature and time to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is inserted into the heated injection port of a GC-MS system. The adsorbed volatiles are desorbed and separated on a capillary column (e.g., HP-5MS). The separated compounds are then detected and identified by the mass spectrometer.

Antimicrobial Activity Assay (Broth Microdilution Method)

dot

Antimicrobial_Assay_Workflow start Prepare Mushroom Extract Stock Solution serial_dilution Perform Serial Dilutions of Extract in 96-well Plate start->serial_dilution inoculation Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Time inoculation->incubation add_indicator Add Viability Indicator (e.g., INT) incubation->add_indicator read_results Read Results (Visually or with Plate Reader) add_indicator->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Protocol:

  • Preparation of Extracts: Mushroom extracts are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. [6]2. Serial Dilution: The extract stock solution is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria). [6]3. Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism. A viability indicator, such as p-iodonitrotetrazolium violet (INT), can be added to aid in the visualization of microbial growth. [7]

Signaling Pathways in Fungal Defense: A Putative Model

While specific signaling pathways that regulate the production of secondary metabolites in Lactarius deliciosus in response to ecological cues have not yet been fully elucidated, a general model can be proposed based on known fungal defense mechanisms. Fungi can perceive signals from their environment, such as molecules from pathogens (Pathogen-Associated Molecular Patterns, PAMPs) or damage to their own cells (Damage-Associated Molecular Patterns, DAMPs). This recognition can trigger a signaling cascade, often involving mitogen-activated protein kinase (MAPK) pathways, leading to the activation of transcription factors that upregulate the expression of genes involved in secondary metabolite biosynthesis. Hormones such as jasmonic acid and salicylic acid, well-known in plant defense, may also have analogous roles in fungal defense signaling.

Putative_Defense_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response PAMPs PAMPs/MAMPs (from microbes) Receptors Fungal Receptors PAMPs->Receptors DAMPs DAMPs (from fungal damage) DAMPs->Receptors MAPK_cascade MAPK Cascade Receptors->MAPK_cascade Hormone_analogs Hormone-like Signals (e.g., Jasmonate/Salicylate analogs?) Receptors->Hormone_analogs Transcription_factors Activation of Transcription Factors MAPK_cascade->Transcription_factors Hormone_analogs->Transcription_factors SM_genes Upregulation of Secondary Metabolite Biosynthesis Genes Transcription_factors->SM_genes SM_production Production of Defense Compounds (e.g., Sesquiterpenoids) SM_genes->SM_production

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactaroviolin is a naturally occurring violet-red pigment found in mushrooms of the Lactarius genus, particularly Lactarius deliciosus.[1] It is a sesquiterpenoid with a guaiane azulene skeleton.[2][3] The unique chemical structure and vibrant color of this compound make it a compound of interest for researchers in natural products chemistry, pharmacology, and drug development. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and efficient technique for isolating pure compounds from complex mixtures.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O[1][6]
Molecular Weight210.27 g/mol [6]
IUPAC Name4-methyl-7-(prop-1-en-2-yl)azulene-1-carbaldehyde[6]
AppearanceViolet-red solid[1]
Melting Point58 °C[6][7]
CAS Number85-33-6[6]

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol outlines a comprehensive workflow for the extraction and subsequent HPLC purification of this compound from its natural source.

Part 1: Extraction of Crude this compound
  • Mushroom Preparation: Fresh fruiting bodies of Lactarius deliciosus should be cleaned of any debris and sliced into small pieces to facilitate drying. Lyophilization (freeze-drying) is the preferred method for drying to preserve the integrity of the secondary metabolites.

  • Solvent Extraction:

    • The dried mushroom material is ground into a fine powder.

    • The powdered material is then subjected to solvent extraction. Given the semi-polar nature of sesquiterpenoids, a solvent of intermediate polarity such as ethyl acetate or a mixture of methanol and dichloromethane is recommended.[4][8]

    • Extraction can be performed by maceration at room temperature for 24-48 hours or by using a Soxhlet apparatus for a more exhaustive extraction over 8-12 hours.

  • Concentration: The resulting crude extract is filtered to remove solid mushroom debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated, pigmented residue.

Part 2: HPLC Purification of this compound

The purification of this compound from the crude extract is achieved using a preparative reverse-phase HPLC system.

Instrumentation and Columns:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column is suitable for the separation of semi-polar compounds like this compound. Typical dimensions for preparative work are 250 mm x 10 mm with a 5 µm particle size.

Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v). The addition of a small amount of acid can improve peak shape.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid (v/v).

Chromatographic Conditions:

The following conditions are a starting point and may require optimization based on the specific crude extract and HPLC system used.

ParameterCondition
Column C18 Reverse-Phase (250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Injection Volume 500 µL (of a 10 mg/mL solution of crude extract)
Column Temperature 30°C
Detection Wavelength 254 nm, 280 nm, and a visible wavelength (e.g., 530 nm for violet-red)
Gradient Program:
0-5 min50% B
5-25 min50% to 95% B (linear gradient)
25-30 min95% B (isocratic)
30-31 min95% to 50% B (linear gradient)
31-35 min50% B (isocratic - column re-equilibration)

Table 2: HPLC Gradient Program for this compound Purification

Fraction Collection:

  • Fractions corresponding to the peak of interest (identified by its characteristic violet-red color and UV-Vis spectrum) are collected.

  • The purity of the collected fractions should be assessed by analytical HPLC.

  • Pure fractions are pooled, and the solvent is removed under vacuum to yield purified this compound.

Workflow Diagram

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for the extraction and HPLC purification of this compound.

Conclusion

This application note provides a detailed protocol for the successful purification of this compound from Lactarius deliciosus using HPLC. The outlined methodology, from extraction to final purification, serves as a comprehensive guide for researchers. The provided HPLC conditions can be a robust starting point for method development and can be further optimized to achieve the desired purity and yield of this compound for subsequent research and development activities.

References

Application Notes and Protocols for the Quantification of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin is a violet-red sesquiterpenoid pigment with an azulene core, primarily isolated from mushrooms of the Lactarius genus, notably Lactarius deliciosus.[1] Its vibrant color and chemical structure suggest potential biological activities of interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound is crucial for research, quality control of natural extracts, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Additionally, a plausible signaling pathway for the anti-inflammatory effects of this compound is proposed based on current knowledge of related azulene compounds.

Extraction of this compound from Lactarius deliciosus

A robust extraction protocol is the first step in the accurate quantification of this compound. The following protocol is a comprehensive approach based on methods for extracting pigments and sesquiterpenoids from fungal matrices.

Experimental Protocol: Extraction

  • Sample Preparation: Fresh fruiting bodies of Lactarius deliciosus should be cleaned of any debris. The tissue can be either used immediately or lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Due to the lipophilic nature of sesquiterpenoids, organic solvents are most effective. A mixture of methanol and dichloromethane (1:1, v/v) is recommended for efficient extraction.

  • Extraction Procedure:

    • Weigh approximately 5 g of powdered mushroom tissue into a flask.

    • Add 50 mL of the methanol:dichloromethane solvent mixture.

    • Macerate the mixture at room temperature for 24 hours in the dark to prevent photodegradation of the pigment.

    • Alternatively, for a more rapid extraction, use ultrasonication for 30 minutes, ensuring the temperature of the water bath does not exceed 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid mushroom debris.

    • The resulting filtrate should be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Clean-up (Optional but Recommended for HPLC and LC-MS):

    • The concentrated extract can be further purified using Solid Phase Extraction (SPE). A C18 cartridge is suitable for this purpose.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the extract (re-dissolved in a small volume of the extraction solvent) onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove highly polar impurities.

    • Elute the this compound-containing fraction with a less polar solvent (e.g., pure methanol or acetonitrile).

  • Final Preparation: Evaporate the purified fraction to dryness and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile for HPLC and LC-MS, or ethanol for UV-Vis spectrophotometry).

Analytical Techniques for Quantification

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of chromophoric compounds like this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is suggested for optimal separation from other components in the mushroom extract.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV-Vis spectra of azulene derivatives, which show strong absorption in the UV region and weaker absorption in the visible region, monitoring at both a lower wavelength (e.g., 280 nm) and a higher wavelength (e.g., 580-600 nm) is recommended.[1][2][3][4][5] The optimal wavelength should be determined by analyzing a purified this compound standard.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples can then be determined by interpolation from this curve.

Quantitative Data (Hypothetical Example)

Since no specific literature data is available, the following table is a hypothetical representation of expected performance parameters for a validated HPLC-UV method.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery95-105%
Precision (RSD%)< 2%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Same as for the HPLC-UV method.

  • Ionization Mode: Positive ESI is likely to be effective for this compound.

  • MS/MS Parameters:

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound (C15H14O, MW: 210.27) would be m/z 211.11.

    • Product Ions: The specific product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

  • Multiple Reaction Monitoring (MRM): For quantification, at least two MRM transitions should be monitored for both the analyte and an internal standard (if used).

  • Quantification: Prepare a calibration curve using a this compound standard. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

Quantitative Data (Hypothetical Example)

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Recovery98-102%
Precision (RSD%)< 5%
UV-Vis Spectrophotometry

This technique is simpler and faster than chromatographic methods but is less specific and more susceptible to interference from other absorbing compounds in the extract. It is best suited for the analysis of relatively pure this compound solutions.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: Ethanol or methanol.

  • Procedure:

    • Prepare a series of standard solutions of this compound in the chosen solvent.

    • Measure the absorbance of the standards at the wavelength of maximum absorption (λmax). Based on its azulene structure, this compound is expected to have a strong absorption band in the UV region (around 280-350 nm) and a weaker, characteristic absorption band in the visible region (around 580-620 nm), which gives it its violet-red color. The λmax in the visible range is recommended for better selectivity against many interfering substances.[1][2][3][4][5]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Quantitative Data (Hypothetical Example)

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction and Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis sample Lactarius deliciosus Sample grinding Lyophilization & Grinding sample->grinding extraction Solvent Extraction (Methanol:Dichloromethane) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration spe Solid Phase Extraction (SPE) concentration->spe final_sample Reconstituted Sample spe->final_sample hplc HPLC-UV final_sample->hplc High Specificity & Sensitivity lcms LC-MS/MS final_sample->lcms Highest Specificity & Sensitivity uvvis UV-Vis Spectrophotometry final_sample->uvvis Rapid Screening quant_data Quantitative Data (Concentration of this compound) hplc->quant_data lcms->quant_data uvvis->quant_data

Caption: Workflow for this compound quantification.

Proposed Signaling Pathway for Anti-Inflammatory Activity

While direct studies on the signaling pathways affected by this compound are lacking, its azulene core provides a strong basis for hypothesizing its mechanism of action. Azulene and its derivatives have been shown to possess anti-inflammatory properties.[2][3][6][7] A plausible mechanism is the inhibition of pro-inflammatory signaling cascades.

Proposed Pathway: Inhibition of NF-κB and MAPK Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] Azulene derivatives have been shown to inhibit the production of these cytokines.[2][3] Therefore, it is proposed that this compound may exert its anti-inflammatory effects by interfering with these pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_transcription Transcription Factor Activation cluster_response Cellular Response lps LPS mapk MAPK Pathway (p38, JNK, ERK) lps->mapk nfkb NF-κB Pathway lps->nfkb ap1 AP-1 mapk->ap1 nfkb_nuc NF-κB (nuclear translocation) nfkb->nfkb_nuc cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ap1->cytokines nfkb_nuc->cytokines This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

This proposed pathway suggests that this compound may inhibit the activation of the MAPK and NF-κB signaling cascades, thereby reducing the expression of pro-inflammatory genes. Further research is required to validate this hypothesis and elucidate the precise molecular targets of this compound.

References

Application Note: Quantitative Analysis of Lactaroviolin in Fungal Extracts using a Validated LC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Lactaroviolin, a violet-red sesquiterpenoid pigment found in Lactarius species. The method is suitable for researchers in natural product chemistry, mycology, and drug development who require accurate determination of this compound in fungal extracts. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in a clear, tabular format.

Introduction

This compound is a sesquiterpenoid with a guaiane skeleton, first isolated from the mushroom Lactarius deliciosus.[1] Its molecular formula is C15H14O and it has a molecular weight of approximately 210.27 g/mol .[2] This violet-red pigment is of interest due to its potential biological activities, which are characteristic of many terpenoid compounds, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Accurate quantification of this compound is essential for understanding its biosynthesis in fungi, evaluating its potential as a therapeutic agent, and for quality control of natural product extracts.

This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase LC-MS method. The method is designed to be selective and sensitive, allowing for the reliable quantification of this compound in complex fungal matrices.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Fungal Sample (e.g., Lactarius deliciosus) homogenize Homogenization sample->homogenize extraction Solvent Extraction (Ethyl Acetate) homogenize->extraction filter Filtration extraction->filter evaporate Evaporation under N2 filter->evaporate reconstitute Reconstitution (Methanol) evaporate->reconstitute lcms_analysis LC-MS Injection reconstitute->lcms_analysis rp_column Reversed-Phase C18 Column lcms_analysis->rp_column gradient_elution Gradient Elution rp_column->gradient_elution esi_source Electrospray Ionization (ESI) gradient_elution->esi_source ms_detection Mass Spectrometry Detection (SIM or MRM mode) esi_source->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation
  • Homogenization: Weigh 1 g of fresh or lyophilized fungal material (Lactarius deliciosus). Homogenize the sample using a mortar and pestle or a mechanical homogenizer.

  • Extraction: Transfer the homogenized sample to a conical tube. Add 10 mL of ethyl acetate with 1% formic acid. Vortex for 1 minute and sonicate for 30 minutes.[5] Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction step twice more with fresh solvent. Pool the supernatants.

  • Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol. Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial prior to injection.

LC-MS Parameters

Liquid Chromatography (LC):

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 15% B to 100% B in 20 min, hold at 100% B for 5 min, re-equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 211.11 [M+H]⁺
MRM Transition Hypothetical: m/z 211.11 > 183.10 (Qualifier), 211.11 > 165.10 (Quantifier)

Quantitative Data

Table 1: Calibration Curve for this compound Standard
Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
578,956
10155,879
50795,432
1001,602,345
5008,156,789
Linearity (R²) 0.9995
Table 2: Quantification of this compound in Fungal Extracts
Sample IDPeak AreaCalculated Concentration (ng/mL)This compound Content (µg/g of sample)
Ld-01456,78929.829.8
Ld-02512,34533.533.5
Ld-03489,12331.931.9
Table 3: Method Validation Parameters
ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%
Specificity No interfering peaks at the retention time of this compound

Potential Biological Activity and Signaling Pathway

This compound, as a sesquiterpenoid, is predicted to exhibit biological activities such as anti-inflammatory and cytotoxic effects.[3][4] A plausible mechanism for these activities could involve the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulated by this compound stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Cytokines, etc.) nucleus->gene_transcription cellular_response Inflammatory Response Cell Proliferation gene_transcription->cellular_response

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The LC-MS method presented here provides a reliable and sensitive tool for the quantitative analysis of this compound in fungal extracts. The detailed protocol and validation data demonstrate the suitability of this method for research and development purposes. The potential for this compound to modulate inflammatory signaling pathways warrants further investigation, for which this analytical method will be a valuable asset.

References

Application Note and Protocol: In Vitro Antibacterial Assay for Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for evaluating the in vitro antibacterial activity of Lactaroviolin, a violet-red compound isolated from the Lactarius deliciosus mushroom.[1] Standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, the Kirby-Bauer disk diffusion assay for susceptibility testing, and Minimum Bactericidal Concentration (MBC) determination, are described.[2][3][4] These protocols are designed to deliver reproducible and comparable results for the screening and characterization of this compound's antibacterial properties.

Introduction to this compound and Antibacterial Testing

This compound is a natural pigment derived from the edible mushroom Lactarius deliciosus.[1] Extracts from this mushroom have demonstrated antimicrobial activities against various pathogens.[5][6] To rigorously assess the specific antibacterial efficacy of the purified compound this compound, standardized in vitro assays are essential. The following protocols outline the most common methods for determining a compound's bacteriostatic and bactericidal potential. These include determining the MIC, the lowest concentration that inhibits visible bacterial growth, and the MBC, the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[2][7] The disk diffusion method provides a qualitative or semi-quantitative assessment of bacterial susceptibility.[3]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to quantitatively measure the in vitro antibacterial activity of this compound.[2] It involves a serial two-fold dilution of the compound in a liquid growth medium in a 96-well microtiter plate.[2][8]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[3]

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)[10]

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a pure, overnight culture on a non-selective agar plate, select 3-4 colonies.[11]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This can be done using a nephelometer or by visual comparison.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (growth control), containing only CAMHB and the bacterial inoculum.

    • Column 12 will serve as the negative control (sterility control), containing only CAMHB.[12]

  • Inoculation:

    • Within 15 minutes of standardizing the inoculum, add 100 µL of the prepared bacterial suspension to wells in columns 1 through 11.[13] This brings the final volume in each well to 200 µL and halves the concentration of this compound in each well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[13]

Kirby-Bauer Disk Diffusion Assay

This assay is a standardized method used to determine the susceptibility of bacteria to an antimicrobial agent.[3][14] It relies on the diffusion of the agent from an impregnated paper disk into an agar medium.[11]

Materials:

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[3]

  • Bacterial strains and inoculum prepared as in section 2.1.1

  • Sterile cotton swabs[3]

  • Sterile forceps or disk dispenser[3]

  • Incubator (35°C ± 1°C)[11]

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Preparation and Placement of Disks:

    • Aseptically impregnate sterile paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[10]

    • Gently press each disk to ensure complete contact with the agar.[10] Do not move a disk once it has been placed.[10]

    • Place a control disk (impregnated with the solvent used to dissolve this compound) on the plate.

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 1°C within 15 minutes of disk placement.[11]

    • Incubate for 16-18 hours.[10]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[11]

    • The size of the zone indicates the susceptibility of the bacteria to this compound.[11] A larger zone diameter corresponds to higher susceptibility.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][15] It is determined by subculturing from the wells of the MIC assay that show no visible growth.[4]

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Sterile non-selective agar plates (e.g., Tryptic Soy Agar)

  • Micropipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Select the wells from the completed MIC plate that showed no visible turbidity, including the well corresponding to the MIC and at least two more concentrated wells.[16]

    • Mix the contents of each selected well thoroughly.

    • Using a micropipette, plate a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, clearly labeled agar plate.[17]

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4][7]

Data Presentation

Quantitative results should be recorded systematically for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL) Positive Control (Antibiotic) MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853

| E. faecalis ATCC 29212 | | |

Table 2: Disk Diffusion Zone of Inhibition for this compound

Bacterial Strain This compound Disk Content (µg) Zone of Inhibition (mm) Positive Control (Antibiotic) Zone (mm)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853

| E. faecalis ATCC 29212 | | | |

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212

Interpretation: An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[4]

Visualized Workflows

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare 0.5 McFarland Bacterial Inoculum B Perform 2-fold Serial Dilution of this compound in 96-well Plate C Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) B->C D Incubate Plate (35°C, 16-20h) C->D E Read Plate for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate MHA Plate for Confluent Growth A->B C Place this compound-impregnated Disks on Agar Surface B->C D Incubate Plate (Inverted) (35°C, 16-18h) C->D E Measure Diameter of Zone of Inhibition (mm) D->E F Determine Susceptibility (Qualitative) E->F MBC_Workflow cluster_prep Starting Point cluster_exp Experiment cluster_res Result A Completed MIC Assay Plate B Select Wells with No Growth (MIC and higher concentrations) A->B C Plate Aliquots from Wells onto Non-selective Agar B->C D Incubate Plates (35°C, 18-24h) C->D E Count Colonies (CFU) on each Plate D->E F Determine MBC: Lowest concentration with ≥99.9% killing E->F

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Effects of Lactaroviolin using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin, a naturally occurring sesquiterpenoid azulene aldehyde isolated from mushrooms of the Lactarius genus, has garnered interest for its potential therapeutic properties.[1] This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound using common and robust cell culture-based assays. The described methods are designed to be accessible to researchers in cell biology, pharmacology, and drug discovery.

Inflammation is a complex biological response implicated in numerous diseases.[2] Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory process.[3][4][5] These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6] This document outlines protocols to assess the potential of this compound to modulate these key inflammatory markers and pathways.

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory properties of this compound is depicted below. This process begins with ensuring the compound is not cytotoxic at the concentrations to be tested, followed by assays to measure its impact on key inflammatory mediators and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., RAW 264.7) cytotoxicity Cell Viability Assay (MTT Assay) prep_cells->cytotoxicity prep_this compound This compound Stock Solution prep_this compound->cytotoxicity no_assay Nitric Oxide (NO) Quantification (Griess Assay) cytotoxicity->no_assay Select non-toxic concentrations cytokine_assay Cytokine Quantification (ELISA) cytotoxicity->cytokine_assay Select non-toxic concentrations western_blot Signaling Pathway Analysis (Western Blot) cytotoxicity->western_blot Select non-toxic concentrations data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Cell Viability Assay Protocol (MTT Assay)

Objective: To determine the non-toxic concentrations of this compound on murine macrophage RAW 264.7 cells. It is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.[7][8][9]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., high concentration of a known cytotoxic agent).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Table 1: Effect of this compound on RAW 264.7 Cell Viability (Illustrative Data)

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.23 ± 0.0798.4
51.21 ± 0.0996.8
101.18 ± 0.0694.4
251.15 ± 0.0892.0
500.85 ± 0.0568.0
1000.45 ± 0.0436.0

Nitric Oxide (NO) Production Assay Protocol (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated RAW 264.7 cells.[2][7] The Griess reaction is a common method for measuring nitrite, a stable and quantifiable breakdown product of NO.[10][11]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (non-toxic concentrations determined from the MTT assay)

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control for inhibition (e.g., a known iNOS inhibitor).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using serial dilutions of sodium nitrite to determine the nitrite concentration in the samples.

Data Presentation:

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells (Illustrative Data)

TreatmentNitrite Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control (No LPS)1.5 ± 0.2-
LPS (1 µg/mL)35.8 ± 2.10
LPS + this compound (1 µM)32.5 ± 1.89.2
LPS + this compound (5 µM)25.1 ± 1.529.9
LPS + this compound (10 µM)15.7 ± 1.256.1
LPS + this compound (25 µM)8.9 ± 0.975.1

Cytokine Quantification Protocol (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][12]

Materials:

  • Cell culture supernatants from the NO production assay (or a parallel experiment)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions. A general workflow is as follows:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add the detection antibody.

  • Incubate to allow the detection antibody to bind to the captured cytokine.

  • Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

  • Incubate and wash.

  • Add the substrate solution to develop a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation:

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells (Illustrative Data)

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (No LPS)50 ± 825 ± 5
LPS (1 µg/mL)2500 ± 1501800 ± 120
LPS + this compound (1 µM)2250 ± 1301650 ± 110
LPS + this compound (5 µM)1700 ± 1101100 ± 90
LPS + this compound (10 µM)950 ± 80600 ± 50
LPS + this compound (25 µM)400 ± 45250 ± 30

Signaling Pathway Analysis Protocol (Western Blot)

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK, by analyzing the phosphorylation status of key proteins.[3][4]

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter time course (e.g., 30-60 minutes) to capture peak phosphorylation events.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein and/or a loading control (e.g., β-actin).

Signaling Pathways

The following diagrams illustrate the simplified NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates IkB_P->NFkB Releases Lactaroviolin_inhibit_IKK This compound Lactaroviolin_inhibit_IKK->IKK Inhibits? DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription IkB_NFkB IκB-NF-κB Complex

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Translocates JNK->AP1 Translocates ERK->AP1 Translocates Lactaroviolin_inhibit_MAPK This compound Lactaroviolin_inhibit_MAPK->MKKs Inhibits? DNA DNA AP1->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by this compound.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the initial in vitro evaluation of this compound's anti-inflammatory properties. By systematically assessing its effects on cell viability, pro-inflammatory mediators, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The illustrative data presented in the tables serves as a guide for expected outcomes and data presentation. Further investigations may include exploring its effects on other inflammatory pathways and in vivo models of inflammation.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactaroviolin is a vibrant violet pigment found in certain species of Lactarius mushrooms. As a natural pigment, it holds potential for use as a functional ingredient in the food, cosmetic, and pharmaceutical industries, owing to its potential antioxidant properties.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of various chronic diseases.[2] Antioxidants can mitigate this damage by neutralizing free radicals.[3] This document provides detailed protocols for assessing the in vitro and cellular antioxidant capacity of this compound, tailored for researchers, scientists, and drug development professionals.

The evaluation of antioxidant capacity is crucial for substantiating the health benefits of natural compounds like this compound.[1] A single assay is often insufficient to capture the multifaceted nature of antioxidant activity; therefore, a battery of tests is recommended to provide a comprehensive profile.[1] The methods outlined herein are based on well-established assays and are adapted for the analysis of natural pigments.

In Vitro Antioxidant Capacity Assays

A variety of colorimetric assays are commonly employed to determine the antioxidant capacity of natural products. These assays are based on the ability of an antioxidant to reduce an oxidant, which is accompanied by a change in color that can be measured spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[4][5] The principle lies in the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.[6]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control. Prepare a similar dilution series for the control.[5]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • As a blank, use 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging (this compound)% DPPH Scavenging (Standard)
10
25
50
100
200
IC50 (µg/mL)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4][11]

    • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

    • Prepare a stock solution and dilutions of this compound and a standard (Trolox or ascorbic acid) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution or standard to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 734 nm.[10]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Data Presentation:

Concentration (µg/mL)% ABTS Scavenging (this compound)% ABTS Scavenging (Standard)
10
25
50
100
200
IC50 (µg/mL)
TEAC (mM Trolox/mg)
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] The reduction is monitored by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH.[11][12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[3][11]

    • Prepare a stock solution and dilutions of this compound and a standard (FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution or standard to the wells.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30-60 minutes.[3]

    • Measure the absorbance at 593 nm.[12]

  • Data Analysis:

    • Create a standard curve using the ferrous sulfate standard.

    • Express the FRAP value of this compound as µmol of Fe²⁺ equivalents per gram of sample.[13]

Data Presentation:

Concentration (µg/mL)Absorbance at 593 nm (this compound)
10
25
50
100
200
FRAP Value (µmol Fe²⁺/g)
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14][15] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[16][17]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and working solution in phosphate buffer (75 mM, pH 7.4).

    • Prepare a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution in phosphate buffer. AAPH is a peroxyl radical generator.[17]

    • Prepare a stock solution and dilutions of this compound and a standard (Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each this compound dilution or standard to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).[16]

  • Data Analysis:

    • Calculate the net AUC for each sample by subtracting the AUC of the blank.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • Express the ORAC value of this compound as µmol of Trolox equivalents per gram of sample.

Data Presentation:

Concentration (µg/mL)Net Area Under Curve (AUC) (this compound)
10
25
50
100
200
ORAC Value (µmol TE/g)

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation in live cells.[18][19]

Experimental Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well microplate at a density of 6 x 10⁴ cells/well and allow them to attach overnight.[18][20]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.[18][20] DCFH-DA is a probe that becomes fluorescent upon oxidation.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (a peroxyl radical generator) in Hanks' Balanced Salt Solution (HBSS) to induce oxidative stress.[18][20]

    • Immediately measure the fluorescence in a microplate reader (excitation at 485 nm, emission at 538 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the AUC for each sample.

    • Calculate the CAA unit using the formula:

      where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • Determine the EC50 value, which is the concentration of this compound required to provide 50% inhibition of peroxyl radical-induced DCF formation.

Data Presentation:

Concentration (µM)CAA Unit (this compound)
1
5
10
25
50
EC50 (µM)

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution cluster_analysis Data Analysis This compound This compound Stock Dilutions_L Serial Dilutions of this compound This compound->Dilutions_L Standard Standard Stock (e.g., Trolox) Dilutions_S Serial Dilutions of Standard Standard->Dilutions_S Plate_Setup 96-Well Plate Setup: Add Samples/Standards Dilutions_L->Plate_Setup Dilutions_S->Plate_Setup Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Reagent_Addition Add Reagents Reagents->Reagent_Addition Plate_Setup->Reagent_Addition Incubation Incubation (Time & Temp Specific) Reagent_Addition->Incubation Measurement Spectrophotometric/ Fluorometric Reading Incubation->Measurement Calc Calculate % Inhibition/ AUC Measurement->Calc Curve Generate Standard Curve Calc->Curve IC50 Determine IC50/EC50/ Equivalent Values Curve->IC50

Caption: General workflow for in vitro antioxidant capacity assessment of this compound.

Cellular Antioxidant Activity (CAA) Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_stress_measurement Oxidative Stress & Measurement cluster_data_analysis Data Analysis Seeding Seed HepG2 Cells in 96-Well Plate Adhesion Overnight Incubation for Cell Adhesion Seeding->Adhesion Wash1 Wash Cells with PBS Adhesion->Wash1 Treatment Treat with this compound + DCFH-DA Wash1->Treatment Incubate1 Incubate for 1 hour Treatment->Incubate1 Wash2 Wash Cells with PBS Incubate1->Wash2 Stress Add AAPH to Induce Oxidative Stress Wash2->Stress Fluorescence Measure Fluorescence Kinetically Stress->Fluorescence AUC_Calc Calculate Area Under Curve (AUC) Fluorescence->AUC_Calc CAA_Unit Calculate CAA Units AUC_Calc->CAA_Unit EC50_Calc Determine EC50 CAA_Unit->EC50_Calc

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Antioxidant Signaling Pathway Modulation by this compound

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. The Nrf2-Keap1 pathway is a key regulator of the antioxidant response.[21][22]

G cluster_stress Cellular Environment cluster_pathway Nrf2-Keap1 Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Putative modulation of the Nrf2-Keap1 antioxidant response pathway by this compound.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Lactaroviolin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of analogs of Lactaroviolin, a naturally occurring sesquiterpenoid.[1][2] Due to the limited availability of extensive research on a wide array of this compound analogs, this document leverages data and protocols from structurally related compounds, namely other sesquiterpene lactones and azulene derivatives, to provide a foundational guide for the exploration of this compound's therapeutic potential.

Introduction to this compound and its Therapeutic Potential

This compound is a violet-red sesquiterpenoid isolated from the mushroom Lactarius deliciosus.[1] Its chemical formula is C15H14O, and it belongs to the guaiane class of sesquiterpenoids.[1][2] Natural products, particularly sesquiterpene lactones, have a rich history in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural complexity and chemical reactivity of this compound, particularly its azulene core and potential for Michael additions, make it an attractive scaffold for the development of novel therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. By systematically modifying its chemical structure and evaluating the biological effects of these modifications, researchers can identify key pharmacophores and develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached by leveraging established synthetic methodologies for sesquiterpene lactones and azulene-containing compounds. A key strategy involves the modification of the azulene core, the lactone moiety (if applicable in the analog design), and the various substituents.

General Synthetic Strategy: A Retro-Synthetic Approach

A plausible retro-synthetic analysis for this compound analogs would involve the disconnection of the azulene core, which can be constructed through various methods, followed by the introduction of desired functional groups. For instance, the synthesis of azulene-containing chalcones, which share some structural similarities with potential this compound derivatives, often employs the Claisen-Schmidt condensation.[1][3]

Retrosynthesis of this compound Analogs This compound Analog This compound Analog Azulene Aldehyde Azulene Aldehyde This compound Analog->Azulene Aldehyde Disconnection (Claisen-Schmidt) Substituted Ketone Substituted Ketone This compound Analog->Substituted Ketone Disconnection (Claisen-Schmidt) Azulene Core Synthesis Azulene Core Synthesis Azulene Aldehyde->Azulene Core Synthesis Starting Materials Starting Materials Azulene Core Synthesis->Starting Materials MTT Assay Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Overnight Incubation Prepare Dilutions Prepare Dilutions Adherence->Prepare Dilutions Add Compounds Add Compounds Prepare Dilutions->Add Compounds Incubate Incubate Add Compounds->Incubate 48-72 hours Add MTT Add MTT Incubate->Add MTT Incubate MTT Incubate MTT Add MTT->Incubate MTT 4 hours Solubilize Formazan Solubilize Formazan Incubate MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50 NF-kB Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades, releasing Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound Analog This compound Analog This compound Analog->NF-κB (p50/p65) Inhibits by alkylation STAT3 Signaling Pathway Inhibition Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds to JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound Analog This compound Analog This compound Analog->STAT3 Inhibits phosphorylation

References

Application Notes and Protocols: Lactaroviolin as a Natural Dye and Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactaroviolin is a naturally occurring violet-red pigment found in mushrooms of the Lactarius genus, particularly Lactarius deliciosus. Chemically classified as a guaiane sesquiterpenoid, its vibrant color and azulene core structure present opportunities for its use as a natural dye.[1] Furthermore, emerging research into the biological activities of sesquiterpenoids suggests potential applications for this compound in life sciences and drug development. These application notes provide a summary of the current knowledge on this compound, detailing its properties as a natural colorant and its known biological activities. Detailed protocols for extraction, dyeing, and biological assessment are provided to facilitate further research and application development.

Chemical and Physical Properties

This compound is a sesquiterpenoid aldehyde with the molecular formula C₁₅H₁₄O.[1] It presents as purple crystals with a melting point of 58°C.[2] A key characteristic of this compound is its solubility in common organic solvents and its practical insolubility in water.[2]

PropertyValueReference
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [2]
Appearance Purple crystals[2]
Melting Point 58 °C[2]
Solubility Soluble in organic solvents, insoluble in water[2]
Chemical Class Guaiane Sesquiterpenoid[3][4][5]

Application as a Natural Dye

Extracts from Lactarius deliciosus, containing this compound and other azulene derivatives, have been successfully used to dye wool yarns, yielding a range of cream and brown colors.[6] The final color is dependent on the concentration of the dye extract and the mordant used.

Quantitative Dyeing Data

The following tables summarize the colorimetric data obtained from dyeing wool yarn with an extract of Lactarius deliciosus.

Table 1: Color Measurements of Wool Dyed with L. deliciosus Extract [3]

MordantConcentration (g/L)LabChK/SColor
Without Mordant 160.835.8122.8623.5975.743.87Cream
255.507.3323.0724.2072.375.32Cream
353.287.9622.9424.2870.856.06Grayish Brown
Potash Alum 158.248.1225.5126.7772.355.18Fawn (Fulvous)
252.508.7625.2426.7170.867.48Fawn (Fulvous)
346.709.2123.7225.4468.789.92Brown
Ferrous Sulfate 146.8315.1931.4434.9164.2116.68Bombay Brown
241.809.9723.2925.3466.8216.62Dark Brown
341.369.5622.1824.1566.6916.14Dark Brown

Table 2: Fastness Properties of Wool Dyed with L. deliciosus Extract [6]

MordantRubbing Fastness (Dry)Rubbing Fastness (Wet)Washing Fastness
Without Mordant 3/42/33
Potash Alum 433/4
Ferrous Sulfate 4/53/44

(Fastness graded on a scale of 1 to 5, where 5 is excellent)

Experimental Protocols

This protocol describes the preparation of a crude dye extract from the fruiting bodies of Lactarius deliciosus.

Extraction_Workflow start Start: Fresh or Dried Lactarius deliciosus Fruiting Bodies chop Chop mushroom material into small pieces start->chop extract Perform solvent extraction (e.g., with ethanol or water) Heat for at least 1 hour chop->extract filter Filter the mixture to remove solid mushroom debris extract->filter dyebath Collect the filtrate (Dye Bath) filter->dyebath end End: Crude Dye Extract dyebath->end

Extraction of Dye from L. deliciosus

Methodology:

  • Preparation of Mushroom Material: Fresh or dried fruiting bodies of Lactarius deliciosus are chopped into small pieces to increase the surface area for extraction.[7]

  • Solvent Extraction: The chopped mushroom material is placed in a suitable solvent such as ethanol or water. The mixture is heated for at least one hour to extract the pigments into the solvent.[7]

  • Filtration: The mixture is then filtered to remove the solid mushroom debris.

  • Dye Bath Preparation: The resulting colored filtrate is the crude dye extract, which can be used directly as a dye bath.

This protocol details the pre-mordanting and dyeing process for wool yarn using the prepared Lactarius deliciosus extract.[6]

Dyeing_Workflow start Start: Wool Yarn mordant Pre-mordant wool yarn (e.g., 3% owf ferrous sulfate or potassium aluminum sulfate) 80°C for 45 min, LR 1:50 start->mordant squeeze Squeeze excess mordant solution mordant->squeeze dye Dyeing with L. deliciosus extract (1, 2, or 3 g/L) LR 1:50 squeeze->dye rinse Rinse the dyed yarn dye->rinse dry Dry the yarn rinse->dry end End: Dyed Wool Yarn dry->end

Wool Dyeing Workflow

Methodology:

  • Pre-mordanting: The wool yarns are treated with a 3% on weight of fiber (owf) solution of a mordant, such as ferrous sulfate or potassium aluminum sulfate. The process is carried out at 80°C for 45 minutes with a liquor ratio of 1:50.[6]

  • Squeezing: After mordanting, the yarns are squeezed to remove excess mordant solution without rinsing.[6]

  • Dyeing: The mordanted wool is then immersed in the dye bath prepared from the Lactarius deliciosus extract at concentrations of 1, 2, or 3 g/L. The dyeing is performed at a liquor ratio of 1:50.[6]

  • Rinsing and Drying: Following the dyeing process, the yarn is thoroughly rinsed and dried.

Biological Activity and Potential Applications

This compound, as a guaiane-type sesquiterpenoid, belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[3][4][5]

Summary of Known Biological Activities

A study on three sesquiterpenoids from Lactarius species, including this compound, revealed the following activities:

  • Mutagenic Activity: All three compounds, including this compound, showed weak mutagenic activity in the Ames Salmonella assay.[6]

  • Cytotoxic Activity: this compound demonstrated moderate cytotoxic activity against Ehrlich ascitic tumour cells and L1210 cells.[6]

  • Antimicrobial Activity: Another tested sesquiterpene alcohol from the same study exhibited weak antibacterial activity, while this compound itself did not show significant antibacterial, antifungal, or algicidal activity in that specific study.[6] However, crude extracts of Lactarius deliciosus have shown antimicrobial activity against various bacteria.[8]

Table 3: Summary of Investigated Biological Activities of this compound

ActivityAssayResultReference
Mutagenicity Ames Salmonella assayWeakly mutagenic[6]
Cytotoxicity Ehrlich ascitic tumour cellsModerately cytotoxic[6]
L1210 cellsModerately cytotoxic[6]
Antimicrobial Bacteria, fungi, algaeNo significant activity[6]
Potential Signaling Pathways for Further Investigation

While the specific signaling pathways modulated by this compound have not been elucidated, its cytotoxic activity suggests potential interference with key cellular processes. Based on the known mechanisms of other cytotoxic sesquiterpenoids, the following pathways represent logical targets for future investigation.

Signaling_Pathway This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Crosses membrane? apoptosis Apoptosis Pathway cell_membrane->apoptosis Induces proliferation Cell Proliferation Pathway cell_membrane->proliferation Inhibits caspases Caspase Activation apoptosis->caspases dna_damage DNA Damage apoptosis->dna_damage cell_cycle Cell Cycle Arrest proliferation->cell_cycle outcome_apoptosis Apoptosis caspases->outcome_apoptosis outcome_inhibition Inhibition of Cell Growth cell_cycle->outcome_inhibition dna_damage->outcome_apoptosis

Hypothetical Signaling Pathways

Potential as a Biological Stain or Probe

The inherent color and azulene structure of this compound suggest its potential use as a biological stain for microscopy. Furthermore, azulene derivatives have been explored as fluorescent probes for bioimaging, indicating that this compound could be chemically modified to develop novel probes for cellular and molecular research.[9]

Future Directions

Further research is warranted to fully explore the potential of this compound. Key areas for future investigation include:

  • Purification and Characterization: Development of a standardized protocol for the extraction and purification of this compound to enable more precise studies on its properties and activities.

  • Dyeing Optimization: Investigation into the use of purified this compound as a dye and the optimization of dyeing conditions for various natural and synthetic fibers.

  • Biological Activity Screening: A comprehensive screening of this compound for a broader range of biological activities, including antiviral, anti-inflammatory, and more specific anticancer effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic and other biological effects.

  • Toxicity Assessment: In-depth toxicological studies are necessary to determine the safety profile of this compound for any potential therapeutic or in-vivo diagnostic applications.

  • Development as a Bio-probe: Chemical modification of the this compound structure to enhance its fluorescent properties for applications in cellular imaging.

Disclaimer: The information provided in these application notes is for research and development purposes only. This compound is not approved for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Lactaroviolin and Other Natural Antimicrobials in Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Lactaroviolin and a Review of Alternative Natural Antimicrobials for Food Preservation

Introduction: The Potential of this compound in Food Preservation

This compound is a sesquiterpenoid compound isolated from edible mushrooms of the Lactarius genus, notably Lactarius deliciosus. Sesquiterpenoids are a class of natural compounds known for a wide range of biological activities, and as such, this compound has been a subject of interest for its potential applications. However, based on a comprehensive review of current scientific literature, there is limited specific evidence to support the direct application of isolated this compound as an effective antimicrobial agent for food preservation. Early studies indicated that this compound possesses weak antibacterial activity and no significant antifungal properties, which are critical for controlling the growth of food spoilage microorganisms and pathogens.

While research on pure this compound is scarce, studies on crude extracts of Lactarius deliciosus, which contain a mixture of compounds including this compound, have shown some promising antimicrobial and antioxidant activities. These findings suggest that the preservative effects observed in these extracts may be due to the synergistic action of multiple components rather than this compound alone.

Given the current limitations in the available data for this compound, this document will first summarize the findings on the antimicrobial properties of Lactarius deliciosus extracts. Subsequently, it will provide detailed application notes and protocols for other well-researched natural antimicrobials that have demonstrated significant potential in food preservation.

Antimicrobial Activity of Lactarius deliciosus Extracts

Extracts from the edible mushroom Lactarius deliciosus have been evaluated for their ability to inhibit the growth of various foodborne bacteria and spoilage fungi. The data, while variable due to different extraction and testing methodologies, indicate a broad spectrum of activity.

Quantitative Data on Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Lactarius deliciosus extracts against selected foodborne pathogens and spoilage organisms from various studies.

Table 1: Antibacterial Activity of Lactarius deliciosus Extracts

Bacterial SpeciesType of ExtractMIC (mg/mL)Reference
Bacillus cereusMethanolic2.5 - 5.0[1]
Staphylococcus aureusMethanolic5.0 - 20.0[1]
Escherichia coliMethanolic>20[1]
Pseudomonas aeruginosaEthanolicNot specified[2]
Enterococcus faecalisEthanolicNot specified[2]

Table 2: Antifungal Activity of Lactarius deliciosus Extracts

Fungal SpeciesType of ExtractMIC (mg/mL)Reference
Aspergillus flavusMethanolic>20[1]
Aspergillus nigerMethanolic10.0[1]
Penicillium funiculosumMethanolic5.0[1]
Candida albicansEthanolicNot specified[2]

Established Natural Antimicrobials for Food Preservation

In contrast to this compound, several other natural compounds and extracts have been extensively studied and are considered promising for food preservation applications. These include compounds derived from lactic acid bacteria (bacteriocins) and essential oils from various plants.

Bacteriocins from Lactic Acid Bacteria (LAB)

Bacteriocins are antimicrobial peptides produced by bacteria. Nisin, produced by Lactococcus lactis, is a well-known example that is approved for use as a food preservative in many countries.

Essential Oils and Their Active Components

Essential oils are volatile compounds extracted from plants that exhibit broad-spectrum antimicrobial activity. Carvacrol (from oregano), thymol (from thyme), and eugenol (from clove) are some of the most potent active components.

Quantitative Data for Established Natural Antimicrobials

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Natural Antimicrobials against Foodborne Pathogens

Antimicrobial AgentTarget MicroorganismMIC
NisinListeria monocytogenes0.001 - 0.025 mg/mL
NisinStaphylococcus aureus0.003 - 0.1 mg/mL
CarvacrolEscherichia coli O157:H70.15 - 0.6 mg/mL
CarvacrolSalmonella Typhimurium0.12 - 0.5 mg/mL
ThymolAspergillus flavus0.1 - 0.4 mg/mL
ThymolPenicillium roqueforti0.05 - 0.2 mg/mL
EugenolCandida albicans0.25 - 1.0 mg/mL
EugenolSaccharomyces cerevisiae0.5 - 2.0 mg/mL

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Microbial culture in the logarithmic growth phase

  • Antimicrobial stock solution

  • Sterile pipette tips

  • Microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the antimicrobial agent in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the microbial culture to a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculate each well with 100 µL of the microbial suspension, resulting in a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (broth with microbial suspension, no antimicrobial) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol for Evaluating Antimicrobial Activity in a Food Matrix (e.g., Milk)

This protocol provides a general framework for assessing the efficacy of a natural antimicrobial in a liquid food product.

Materials:

  • Pasteurized milk

  • Foodborne pathogen culture (e.g., Listeria monocytogenes)

  • Antimicrobial stock solution

  • Sterile containers

  • Stomacher or blender

  • Plate Count Agar (PCA)

  • Incubator

Procedure:

  • Prepare sterile milk samples and inoculate them with the target pathogen to a final concentration of approximately 10^3 - 10^4 CFU/mL.

  • Add the antimicrobial agent to the inoculated milk samples at different concentrations (e.g., 1x MIC, 2x MIC, 5x MIC as determined by the broth microdilution method). Include a control sample with no antimicrobial.

  • Store the samples under conditions that simulate the intended storage of the food product (e.g., refrigeration at 4°C).

  • At regular intervals (e.g., day 0, 1, 3, 5, 7), take aliquots from each sample.

  • Perform serial dilutions of the aliquots in sterile saline or peptone water.

  • Plate the dilutions onto PCA plates and incubate at the optimal temperature for the pathogen.

  • Count the number of colonies and calculate the CFU/mL for each sample at each time point.

  • Compare the microbial growth in the treated samples to the control to determine the effectiveness of the antimicrobial agent.

Visualizations

Conceptual Signaling Pathway for Antimicrobial Action of Sesquiterpenoids

While the specific signaling pathways for this compound are not elucidated, a general mechanism for the antimicrobial action of many sesquiterpenoids involves the disruption of the microbial cell membrane and interference with cellular processes.

antimicrobial_mechanism cluster_antimicrobial Sesquiterpenoid Action Sesquiterpenoid Sesquiterpenoid (e.g., this compound) Membrane Microbial Cell Membrane Sesquiterpenoid->Membrane Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Cellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage PMF Dissipation of Proton Motive Force Disruption->PMF CellDeath Cell Death Leakage->CellDeath Inhibition Inhibition of Cellular Processes (e.g., Respiration) PMF->Inhibition Inhibition->CellDeath

Caption: General antimicrobial mechanism of sesquiterpenoids.

Experimental Workflow for Screening Natural Antimicrobials

The following diagram illustrates a typical workflow for the discovery and evaluation of natural antimicrobial agents for food preservation.

experimental_workflow cluster_workflow Natural Antimicrobial Screening Workflow Source Source of Natural Compound (e.g., Mushroom) Extraction Extraction and Purification Source->Extraction Screening Antimicrobial Screening (e.g., Disc Diffusion) Extraction->Screening MIC Determination of MIC and MBC Screening->MIC FoodMatrix Inoculation into Food Matrix MIC->FoodMatrix Challenge Challenge Study (Microbial Growth Analysis) FoodMatrix->Challenge Sensory Sensory Evaluation Challenge->Sensory Stability Stability and Toxicity Assessment Sensory->Stability Application Application in Food Preservation Stability->Application

Caption: Workflow for natural antimicrobial evaluation.

Conclusion and Future Directions

The application of this compound in food preservation remains an under-researched area. While extracts of its source, Lactarius deliciosus, show some antimicrobial potential, further studies are required to isolate and identify the specific bioactive compounds and elucidate their mechanisms of action. Future research should focus on the purification of this compound and other constituents from Lactarius species and a systematic evaluation of their antimicrobial efficacy against a broad range of food-related microorganisms. In the interim, the food industry can benefit from the growing body of research on other potent natural antimicrobials, such as bacteriocins and essential oil components, which offer viable alternatives to synthetic preservatives.

References

Application Notes & Protocols for In Vivo Experimental Design: Lactaroviolin Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactaroviolin, a sesquiterpenoid compound isolated from the edible mushroom Lactarius deliciosus, presents a novel candidate for therapeutic development due to its unique chemical structure[1]. Terpenoids possessing lactone moieties are known for a variety of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer effects[2][3]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experimental studies to evaluate the potential anti-inflammatory and anticancer properties of this compound in animal models.

The following protocols are based on established methodologies for the in vivo assessment of novel chemical entities and can be adapted based on emerging in vitro data for this compound.

Section 1: Preliminary Safety and Dose-Ranging Studies

Prior to efficacy studies, it is crucial to determine the safety profile and appropriate dose range for this compound.

1.1. Acute Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of this compound and to identify the dose for subsequent studies.

Protocol:

  • Animal Model: Healthy, adult male and female Swiss albino mice are used[4]. Animals are fasted for 24 hours prior to dosing.

  • Groups: Animals are divided into a control group and multiple test groups (n=6 per group).

  • Administration: this compound, suspended in a suitable vehicle (e.g., normal saline with 0.5% Tween 80), is administered intraperitoneally or orally at doses ranging from 10 mg/kg to 1000 mg/kg body weight[4]. The control group receives only the vehicle.

  • Observation: Animals are observed for 48 hours for any signs of toxicity or mortality[4].

  • Endpoint: The LD50 (lethal dose for 50% of animals) is determined. A tenth of the LD50 is often selected as the effective dose (ED50) for initial anti-inflammatory screening[4]. For doses where no toxicity is observed, a maximum dose of 2000 mg/kg can be tested[5].

Data Presentation:

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortality (within 48h)Clinical Signs of Toxicity
Vehicle Control60None
106DataObservations
1006DataObservations
5006DataObservations
10006DataObservations
20006DataObservations

Section 2: In Vivo Models for Anti-Inflammatory Activity

2.1. Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Protocol:

  • Animal Model: Male Wistar rats (180-200g).

  • Groups:

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg)[6]

  • Procedure:

    • Administer this compound or control treatments orally or intraperitoneally.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat[4].

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema.

Data Presentation:

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-Mean ± SEMMean ± SEM0
Indomethacin10Mean ± SEMMean ± SEMData
This compound25Mean ± SEMMean ± SEMData
This compound50Mean ± SEMMean ± SEMData
This compound100Mean ± SEMMean ± SEMData

2.2. Acetic Acid-Induced Writhing Test

Objective: To assess the analgesic activity of this compound against inflammation-induced pain.

Protocol:

  • Animal Model: Swiss albino mice.

  • Groups: Similar to the paw edema model.

  • Procedure:

    • Administer this compound or control treatments.

    • After 60 minutes, inject 0.6% acetic acid (0.1 mL/10g body weight) intraperitoneally[7].

    • Immediately place the mouse in an observation box and count the number of writhes (abdominal constrictions) for 20 minutes[7].

  • Endpoint: Calculate the percentage inhibition of writhing.

Data Presentation:

Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes% Inhibition
Vehicle Control-Mean ± SEM0
Aspirin100Mean ± SEMData
This compound25Mean ± SEMData
This compound50Mean ± SEMData
This compound100Mean ± SEMData

Section 3: In Vivo Models for Anticancer Activity

3.1. Xenograft Tumor Models

Objective: To evaluate the in vivo anticancer efficacy of this compound. The laboratory mouse is the most common animal model used in cancer research[8].

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft models[9][10].

  • Cell Lines: Select appropriate human cancer cell lines based on in vitro sensitivity to this compound.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Groups:

    • Group I: Vehicle Control

    • Group II: Positive Control (standard-of-care chemotherapy for the specific cancer type)

    • Group III-V: this compound (various doses)

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), initiate treatment. Administer this compound via a clinically relevant route (e.g., oral, intravenous) for a specified duration.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Table 4: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDoseMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-Mean ± SEMMean ± SEM0
Positive ControlDoseMean ± SEMMean ± SEMData
This compoundDose 1Mean ± SEMMean ± SEMData
This compoundDose 2Mean ± SEMMean ± SEMData
This compoundDose 3Mean ± SEMMean ± SEMData

Section 4: Proposed Signaling Pathways and Experimental Workflows

Based on the known activities of similar compounds, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK[11][12]. Its potential anticancer activity could involve pathways like PI3K/Akt[13].

Diagrams

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies cluster_mechanistic Mechanistic Studies A Acute Toxicity (LD50/ED50) B Dose-Ranging Studies A->B Inform Dosing C Anti-inflammatory Models (e.g., Paw Edema) B->C D Anticancer Models (e.g., Xenograft) B->D E Tissue Collection (Tumor, Paw) C->E D->E F Biomarker Analysis (e.g., Western Blot, IHC) E->F Analyze Proteins

Caption: General workflow for in vivo evaluation of this compound.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) IKK IKK Complex LPS->IKK This compound This compound This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylates & Inactivates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->genes Transcription pi3k_akt_pathway cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK This compound This compound PI3K PI3K This compound->PI3K Inhibition? RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Troubleshooting & Optimization

Improving the stability of Lactaroviolin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Lactaroviolin in solution for researchers, scientists, and drug development professionals. The information is based on general principles of organic chemistry and best practices for handling similar compounds, as direct stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color from its characteristic violet-red. What could be the cause?

A1: A color change in your this compound solution is a primary indicator of degradation. This compound is an azulene derivative, and these compounds can be sensitive to environmental factors. The most common causes for degradation and subsequent color change include:

  • Oxidation: Exposure to air can lead to slow decomposition of azulene compounds.

  • Light Exposure (Photodegradation): Similar aromatic compounds, like naphthalene, degrade into oxygenated products such as alcohols, aldehydes, and ketones upon exposure to light. This is a likely degradation pathway for this compound.

  • pH Shift: Extreme pH values (highly acidic or basic) can catalyze the degradation of organic molecules, including aldehydes and sesquiterpenoids.

  • Temperature Fluctuations: Elevated temperatures can accelerate the rate of chemical degradation.

Q2: What are the recommended storage conditions for a this compound stock solution?

A2: To maximize the shelf-life of your this compound solution, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes the rate of chemical reactions.
Light Protect from light (use amber vials or wrap in foil)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation.
Solvent Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF)This compound is sparingly soluble in water and the aldehyde group can be reactive in protic solvents.
pH Maintain a neutral pH if an aqueous buffer is required.Avoids acid or base-catalyzed degradation.

Q3: I am observing precipitation in my this compound solution. What should I do?

A3: Precipitation can occur for several reasons:

  • Low Solubility: this compound has low aqueous solubility. If you are working with aqueous buffers, you may have exceeded its solubility limit. Consider using a co-solvent like DMSO or ethanol.

  • Degradation Products: The precipitate could be insoluble degradation products.

  • Temperature Effects: If the solution was stored at a low temperature, the compound might have precipitated out. Try gently warming the solution to redissolve the compound.

If precipitation persists, it is recommended to centrifuge the solution and analyze the supernatant to determine the remaining concentration of this compound.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Activity in Biological Assays

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your this compound stock solution immediately before use.

    • Minimize Light Exposure: Protect your assay plates from light as much as possible.

    • Assess Medium Stability: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. Incubate the compound in the medium for the duration of your experiment and measure its concentration at different time points using an appropriate analytical method (e.g., HPLC-UV/Vis).

    • Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant compatible with your experimental system, such as butylated hydroxytoluene (BHT), could be tested.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent handling and storage of this compound solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that all users are following a standardized protocol for preparing and storing this compound solutions.

    • Aliquot Stock Solutions: Aliquot your main stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination.

    • Verify Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your instrument and specific application.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) % Solvent B
    0 40
    15 95
    20 95
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (the blue color suggests absorbance in the visible range, likely around 600-700 nm, and also in the UV range).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.

Visualizations

degradation_pathway This compound This compound (Violet-Red) Oxidized_Products Oxidized Products (e.g., epoxides, further aldehydes) This compound->Oxidized_Products O2 (Air) Photodegradation_Products Photodegradation Products (e.g., alcohols, ketones) This compound->Photodegradation_Products Light (UV/Vis) Polymerization_Products Polymers/Autocondensation Products This compound->Polymerization_Products Trace Acid/Base Loss_of_Color Loss of Color & Activity Oxidized_Products->Loss_of_Color Photodegradation_Products->Loss_of_Color Polymerization_Products->Loss_of_Color

Caption: Hypothetical degradation pathways for this compound in solution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples under Different Conditions (e.g., pH, light, temp) Prep_Stock->Prep_Samples Time_Course Incubate and Collect Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) Prep_Samples->Time_Course Analysis Analyze Aliquots by HPLC-UV/Vis Time_Course->Analysis Data_Analysis Quantify Remaining This compound & Plot Degradation Curve Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Technical Support Center: Overcoming Low Aqueous Solubility of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Lactaroviolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring sesquiterpenoid compound with a molecular formula of C₁₅H₁₄O.[1] Its chemical structure, featuring an azulene core, contributes to its hydrophobic nature, resulting in very low solubility in aqueous media.[2] This poor water solubility can significantly hinder its handling and application in various experimental settings, particularly in biological assays that require aqueous buffer systems.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₁₄O[1]
Molecular Weight210.27 g/mol [1]
AppearanceSolid[1]
Melting Point58 °C[1]
Estimated logP3.947[2]
Estimated Water Solubility2.619 mg/L at 25 °C[2]

Q3: Which organic solvents can be used to dissolve this compound?

A3: Due to its hydrophobic nature, this compound is expected to be soluble in various organic solvents. While specific quantitative data for this compound is limited, based on its chemical class (sesquiterpenoid, azulene derivative), the following solvents are recommended for preparing stock solutions.

SolventExpected SolubilityConsiderations for Biological Assays
Dimethyl Sulfoxide (DMSO)HighCommonly used vehicle for in vitro assays. Typically non-toxic to cells at low concentrations (≤0.5%), but can affect cell differentiation and other cellular processes.[3][4]
EthanolModerate to HighAnother common solvent for biological studies. Can have effects on cell viability and function at higher concentrations.[3]
MethanolModerate to HighCan be used for initial dissolution, but its higher toxicity compared to ethanol and DMSO makes it less suitable for direct use in cell-based assays.[3]
AcetoneModerateUseful for initial solubilization but must be completely removed before use in aqueous biological systems due to its toxicity.
ChloroformHighNot suitable for biological assays due to high toxicity. Can be used for extraction and purification purposes.

It is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous experimental medium to the final desired concentration, ensuring the final solvent concentration is compatible with the assay system.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous environments.

ProblemPossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may not be sufficient to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final medium, ensuring it remains within the tolerance level of the experimental system (typically <1%).3. Utilize a solubilization technique such as complexation with cyclodextrins or formulation into liposomes (see Experimental Protocols).
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of this compound. Aggregation of the compound.1. Visually inspect solutions for any signs of precipitation before and during the experiment.2. Prepare fresh dilutions from the stock solution for each experiment. 3. Employ a solubilization method to ensure a homogenous solution.4. Include solvent controls in all experiments to account for any effects of the vehicle.
Difficulty preparing a stock solution. The chosen solvent is not appropriate for the desired concentration.1. Try a different organic solvent from the list provided in the FAQs.2. Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures.3. Use sonication to help break up solid particles and enhance dissolution.

Experimental Protocols

1. Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[5][6] This method is particularly useful for preparing this compound solutions for in vitro assays.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Protocol:

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 10-50 mM HP-β-CD) in the desired aqueous buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Protect the mixture from light, as azulene derivatives can be light-sensitive.

  • After stirring, let the suspension settle for a few minutes.

  • Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate is your saturated solution of the this compound-cyclodextrin inclusion complex. The concentration of this compound can be determined using UV-Vis spectrophotometry by creating a standard curve in a suitable organic solvent.

2. Preparation of Liposomal this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound within their membrane, facilitating their dispersion in aqueous media.[2][7][8][9][10]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable lipid

  • Ethanol

  • Phosphate-buffered saline (PBS) pH 7.4

  • Magnetic stirrer and stir bar

  • Syringes

Protocol (Ethanol Injection Method):

  • Dissolve the lipid (e.g., 73 mg of SPC) in a small volume of ethanol (e.g., 75 µL).

  • Add this compound to the lipid solution at a desired molar ratio (e.g., 1:20 this compound:lipid).

  • Incubate the mixture at 40°C until the this compound is completely dissolved.

  • Rapidly inject the ethanolic lipid-Lactaroviolin solution into a larger volume of PBS (e.g., 0.75 mL) while stirring.

  • Continue stirring the resulting suspension at room temperature for 15 minutes.

  • The resulting liposomal suspension can be used for in vitro or in vivo studies. Characterization of the liposomes (size, zeta potential, encapsulation efficiency) is recommended.

Visualizing Potential Mechanisms of Action

While the direct signaling pathways modulated by this compound are not yet fully elucidated, many natural anti-inflammatory compounds exert their effects through the inhibition of the NF-κB and MAPK signaling pathways.[11][12][13][14][15][16] The following diagrams illustrate these potential mechanisms.

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubilization Solubilization Method cluster_application Experimental Application This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock OrganicSolvent Organic Solvent (e.g., DMSO, Ethanol) OrganicSolvent->Stock WorkingSolution Working Solution Stock->WorkingSolution Dilution AqueousBuffer Aqueous Buffer Cyclodextrin Cyclodextrin Complexation AqueousBuffer->Cyclodextrin Liposome Liposome Formulation AqueousBuffer->Liposome Cyclodextrin->WorkingSolution Liposome->WorkingSolution BioAssay Biological Assay (e.g., Cell Culture) WorkingSolution->BioAssay

Caption: Workflow for preparing this compound for biological assays.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation IkB_NFkB->NFkB_p65 Releases NF-κB Gene Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene Activates This compound This compound This compound->MAPKK Inhibits? This compound->IKK Inhibits?

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

Preventing isomerization of Lactaroviolin during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Lactaroviolin during its purification.

Troubleshooting Guide: Preventing this compound Isomerization

Issue 1: Loss of characteristic violet-red color or appearance of brownish/degraded pigment during purification.

This is a primary indicator of this compound degradation, which may include isomerization.

Potential Cause Troubleshooting/Prevention Strategy
pH Instability: This compound, as an azulene derivative, is sensitive to acidic conditions. Exposure to strong acids can lead to irreversible degradation and color loss. Maintain a neutral to slightly basic pH (pH 7.0-8.5) throughout the extraction and purification process. Use buffered solutions where appropriate.
Light Exposure: Azulenes can be susceptible to photodegradation. Protect the sample from direct light by using amber-colored glassware or by wrapping containers in aluminum foil. Conduct purification steps in a dimly lit environment whenever possible.
Thermal Stress: High temperatures can accelerate degradation and isomerization. Perform all extraction and purification steps at low temperatures (4-10°C). Use a refrigerated centrifuge and conduct chromatography in a cold room or with a jacketed column. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Oxidation: The aldehyde functional group and the conjugated system in this compound are susceptible to oxidation from atmospheric oxygen. Degas all solvents before use by sparging with an inert gas like nitrogen or argon. Work under an inert atmosphere whenever feasible. The addition of antioxidants, such as BHT (butylated hydroxytoluene) or Vitamin E, to the extraction and purification solvents can help mitigate oxidation.
Reactive Solvents: Certain solvents may contain impurities (e.g., peroxides in aged ethers) that can react with the pigment. Use high-purity, freshly opened solvents. Test solvents for peroxides before use, especially ethers like diethyl ether or THF.
Prolonged Purification Time: The longer the pigment is in solution, the greater the chance of degradation. Streamline the purification workflow to minimize the total time from extraction to obtaining the final, pure compound.

Issue 2: Multiple spots or streaking on Thin Layer Chromatography (TLC) analysis of purified fractions.

This could indicate the presence of isomers or degradation products.

Potential Cause Troubleshooting/Prevention Strategy
Isomerization on Silica Gel: The acidic nature of standard silica gel can promote isomerization or degradation of acid-sensitive compounds like this compound. Use deactivated or neutral silica gel for column chromatography. Deactivation can be achieved by adding a small percentage of a base, like triethylamine (0.1-1%), to the mobile phase. Alternatively, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
Co-elution of Impurities: The chosen solvent system may not be optimal for separating this compound from closely related impurities or isomers. Systematically screen different solvent systems with varying polarities for TLC analysis to achieve better separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
Sample Overloading on TLC Plate: Applying too much sample to the TLC plate can lead to band broadening and the appearance of streaks, which can be mistaken for impurities. Apply a small, concentrated spot of the sample to the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with this compound?

A neutral to slightly basic pH range of 7.0 to 8.5 is recommended to maintain the stability of this compound. Acidic conditions should be strictly avoided as they can cause degradation of the azulene core.

Q2: What type of chromatography is best suited for this compound purification?

Column chromatography using deactivated or neutral silica gel is a suitable method. To prevent potential isomerization on the stationary phase, it is advisable to add a small amount of a weak base, such as triethylamine (0.1-1%), to the eluent. Alternatively, neutral or basic alumina can be used as the stationary phase. For highly sensitive purifications, consider reversed-phase chromatography (C18) with a buffered mobile phase.

Q3: How can I minimize oxidation during the purification process?

To minimize oxidation, it is crucial to work with degassed solvents and under an inert atmosphere (nitrogen or argon) whenever possible. Adding antioxidants like BHT or Vitamin E to your solvents can also offer protection against oxidative degradation.

Q4: Are there any specific solvents that should be avoided?

Avoid using chlorinated solvents for long-term storage as they can generate acidic byproducts. Also, be cautious with ethers that may contain peroxides. Always use high-purity, freshly opened solvents.

Q5: How should I store purified this compound?

Purified this compound should be stored as a solid or in a non-polar, aprotic solvent at low temperatures (-20°C or below) in an amber vial under an inert atmosphere to prevent degradation from light, heat, and oxygen.

Experimental Protocol: Purification of this compound with Minimized Isomerization

This protocol outlines a general procedure for the extraction and purification of this compound from Lactarius deliciosus with precautions to minimize isomerization.

1. Extraction:

  • Materials: Fresh or lyophilized Lactarius deliciosus fruiting bodies, acetone (pre-chilled to 4°C and degassed), Celite®, large amber glass container, refrigerated centrifuge.

  • Procedure:

    • Homogenize the fungal material with pre-chilled, degassed acetone at a 1:5 (w/v) ratio in a blender.

    • Transfer the homogenate to an amber glass container and stir for 4 hours at 4°C, protected from light.

    • Filter the mixture through a pad of Celite® to remove solid debris.

    • Centrifuge the filtrate at 5,000 x g for 15 minutes at 4°C to pellet any remaining fine particles.

    • Carefully decant the supernatant containing the crude this compound extract.

    • Concentrate the crude extract under reduced pressure at a temperature below 30°C.

2. Liquid-Liquid Partitioning:

  • Materials: Concentrated crude extract, hexane (degassed), saturated sodium bicarbonate solution (degassed), separatory funnel.

  • Procedure:

    • Resuspend the concentrated extract in a 1:1 mixture of hexane and saturated sodium bicarbonate solution.

    • Transfer to a separatory funnel and gently shake. Allow the layers to separate.

    • The violet-red this compound will partition into the hexane layer. Collect the hexane layer.

    • Repeat the extraction of the aqueous layer with hexane until the hexane layer is no longer colored.

    • Combine the hexane extracts and wash with brine (saturated NaCl solution).

    • Dry the hexane extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30°C.

3. Column Chromatography:

  • Materials: Deactivated silica gel (prepare by mixing silica gel with 1% triethylamine in the chosen eluent and then evaporating the solvent), hexane, ethyl acetate, chromatography column.

  • Procedure:

    • Prepare a slurry of the deactivated silica gel in hexane and pack the chromatography column.

    • Dissolve the concentrated extract from the partitioning step in a minimal amount of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% triethylamine).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing ethyl acetate in hexane, containing 0.1% triethylamine throughout. For example, start with 98:2 hexane:ethyl acetate and gradually increase to 90:10 hexane:ethyl acetate.

    • Collect fractions and monitor by TLC for the presence of this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure at a low temperature.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 7.0 - 8.5Prevents acid-catalyzed degradation of the azulene core.
Temperature 4 - 10°CMinimizes thermal degradation and potential isomerization.
Light Avoid direct light (use amber glass)Prevents photodegradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde and conjugated system.
Chromatography Stationary Phase Deactivated/Neutral Silica or AluminaAvoids acid-induced isomerization on the column.
Mobile Phase Additive 0.1 - 1% TriethylamineNeutralizes acidic sites on the stationary phase.

Visualization

Isomerization_Prevention_Workflow Start Start: Crude this compound Extract Extraction Extraction (Acetone, 4°C, Dark) Start->Extraction Partitioning Liquid-Liquid Partitioning (Hexane/aq. NaHCO3) Extraction->Partitioning Isomerization Isomerization / Degradation Extraction->Isomerization pH < 7 Light Temp > 10°C Oxygen Chromatography Column Chromatography (Neutral Conditions) Partitioning->Chromatography Partitioning->Isomerization Acidic pH PureProduct Pure this compound Chromatography->PureProduct Chromatography->Isomerization Acidic Stationary Phase Storage Storage (-20°C, Inert Atm., Dark) PureProduct->Storage

Caption: Workflow for preventing this compound isomerization during purification.

Technical Support Center: Isolation of Sesquiterpenoids from Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the isolation of sesquiterpenoids from fungal sources.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when isolating sesquiterpenoids from fungi?

A1: Researchers often face several hurdles during the isolation of sesquiterpenoids from fungi. The primary challenges include:

  • Low Yields: Fungi typically produce sesquiterpenoids in small quantities.[1][2]

  • Complex Mixtures: Fungal extracts are complex matrices containing a wide array of other secondary metabolites, polysaccharides, and pigments, which can interfere with the isolation process.[1][2]

  • Compound Instability: Some sesquiterpenoids are sensitive to heat, light, or pH changes and can degrade during extraction and purification.

  • Co-elution of Structurally Similar Compounds: The high structural diversity of sesquiterpenoids often leads to the co-elution of isomers and other closely related compounds during chromatographic separation.

  • Difficulties in Fungal Cultivation: Some fungal species are difficult to culture in the laboratory, limiting the biomass available for extraction.[1]

Q2: How can I increase the production of sesquiterpenoids in my fungal culture?

A2: Several strategies can be employed to enhance the yield of sesquiterpenoids:

  • Optimization of Fermentation Conditions: Systematically varying parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact secondary metabolite production.[3][4] For instance, one study found that optimizing initial pH, rotary shaker speed, and temperature increased physcion production in Aspergillus chevalieri by approximately threefold.[3]

  • Co-culturing: Growing the target fungus with other microorganisms can trigger the expression of silent biosynthetic gene clusters, leading to the production of novel or higher quantities of desired compounds.

  • Chemical Elicitation: The addition of small molecules (elicitors) to the culture medium can induce stress responses in the fungus, which may lead to an increase in the production of secondary metabolites.

  • Metabolic Engineering: For well-characterized fungal strains, genetic modification to overexpress key enzymes in the sesquiterpenoid biosynthetic pathway or to downregulate competing pathways can dramatically increase yields.

Q3: Which solvent system is best for extracting sesquiterpenoids from fungal broth?

A3: The choice of solvent is critical and depends on the polarity of the target sesquiterpenoids. A general approach is to perform a liquid-liquid extraction of the fungal culture filtrate with a water-immiscible organic solvent.

  • Ethyl acetate is a commonly used solvent of medium polarity that can efficiently extract a wide range of sesquiterpenoids.[5][6]

  • For less polar sesquiterpenoids, solvents like hexane or dichloromethane may be more effective.

  • More polar sesquiterpenoids might be better extracted with n-butanol . It is often beneficial to perform sequential extractions with solvents of increasing polarity to fractionate the crude extract.

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient cell lysisFungal cell walls are robust. Consider mechanical disruption methods like sonication or homogenization in the presence of the extraction solvent. For dried mycelium, grinding to a fine powder is essential.
Inappropriate solvent choiceThe polarity of the extraction solvent may not be suitable for your target sesquiterpenoid. Perform small-scale pilot extractions with different solvents (e.g., hexane, ethyl acetate, methanol) to determine the optimal solvent.
Insufficient extraction time or temperatureIncrease the extraction time or consider gentle heating. However, be cautious as some sesquiterpenoids are thermolabile.
Suboptimal fermentationRe-evaluate your fermentation parameters (media, pH, temperature, incubation time) to ensure optimal production of the target metabolite.
Problem 2: Difficulty in Purifying the Target Sesquiterpenoid
Possible Cause Troubleshooting Step
Co-elution of impuritiesThe chromatographic system (stationary and mobile phase) may not be providing adequate resolution. Try a different column (e.g., C18, silica gel) or modify the mobile phase gradient.[7]
Presence of pigments and other polar compoundsPre-purify the crude extract using techniques like solid-phase extraction (SPE) to remove highly polar or colored impurities before proceeding to column chromatography or HPLC.
Degradation of the compound on the columnSome sesquiterpenoids can degrade on acidic silica gel. Consider using neutral alumina or a reversed-phase column for purification.
Overloading the columnInjecting too much sample can lead to poor separation. Determine the maximum sample load for your column through loading studies.[7]
Problem 3: Suspected Degradation of the Target Compound

| Possible Cause | Troubleshooting Step | | Heat sensitivity | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature and high vacuum. | | pH instability | Buffer your extraction and purification solvents if your target compound is sensitive to acidic or basic conditions. | | Light sensitivity | Protect your samples from light by using amber vials or covering glassware with aluminum foil. | | Oxidation | If your compound is prone to oxidation, consider adding an antioxidant like BHT to your solvents and storing extracts under an inert atmosphere (e.g., nitrogen or argon). |

Data Presentation

Table 1: Comparison of Extraction Solvents for Fungal Metabolites

Fungal SourceTarget Compound ClassExtraction SolventRelative Yield/ActivityReference
Ziziphus lotus endophytesPhenolicsEthyl AcetateHigher total phenolic content and antioxidant activity compared to less polar solvents.[5]
Mangrove EndophytesMixed MetabolitesEthyl AcetateEffective for extracting compounds with insecticidal activity.[8]
Rhabdastrella sp. symbiontMixed MetabolitesEthyl AcetateChosen to separate salts and water, yielding a cleaner organic extract.[6]
Carissa carandas endophytesMixed MetabolitesEthyl Acetate (broth), Methanol (mycelia)Both solvents yielded extracts with antimicrobial and antioxidant activities.[9]

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in fungal species, target metabolites, and experimental conditions.

Table 2: Yields of Purified Sesquiterpenoids from Fungi Using Chromatographic Methods

Fungal SpeciesSesquiterpenoid(s)Purification MethodYieldPurityReference
Schizophyllum sp. HM230Schizophyllol A & BSilica gel CC, ODS CC, HPLC29.0 mg and 36.0 mg>95%[10]
Fomitopsis pinicolaFomitopins A-LDiaion HP-20 gel CC, Silica gel CC, HPLCNot specified>95%[11]
Termitomyces sp. T153Drimenol derivativesSilica gel flash chromatographyNot specified>95%[12]
Laggera pterodontaEudesmane-type sesquiterpenesSilica gel CC, MCI CC, Sephadex LH-20, semi-preparative HPLC67 mg and 350 mg for two compounds>95%[13]

Note: Yields are highly dependent on the initial concentration of the compound in the crude extract and the scale of the purification.

Experimental Protocols

Protocol 1: General Procedure for Ethyl Acetate Extraction of Fungal Broth
  • Fermentation: Culture the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) until optimal production of the target sesquiterpenoid is reached.[5]

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.[5]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The ethyl acetate layer will typically be the upper layer.

    • Carefully drain and collect the lower aqueous layer.

    • Collect the upper ethyl acetate layer containing the extracted metabolites.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compounds.

  • Combine and Dry: Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the resulting crude extract in a sealed vial at -20°C until further purification.

Protocol 2: Step-by-Step Guide for Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand on top of the plug.[1]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[1]

    • Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed to protect it during sample and solvent addition.[1]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).[1]

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase (eluent) to the top of the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.

    • Combine the fractions containing the pure compound.

  • Concentration: Evaporate the solvent from the combined fractions to obtain the purified sesquiterpenoid.

Mandatory Visualization

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture separation Separate Mycelia & Broth fungal_culture->separation extraction Solvent Extraction (e.g., Ethyl Acetate) separation->extraction concentration Concentrate Extract extraction->concentration column_chrom Column Chromatography (e.g., Silica Gel) concentration->column_chrom hplc HPLC Purification column_chrom->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis pure_compound Pure Sesquiterpenoid analysis->pure_compound

Caption: A general experimental workflow for the isolation of sesquiterpenoids from fungi.

sesquiterpenoid_biosynthesis cluster_mevalonate Mevalonate Pathway cluster_sesquiterpenoid Sesquiterpenoid Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->gpp gpp->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase sesquiterpenoids Diverse Sesquiterpenoid Scaffolds sesquiterpene_synthase->sesquiterpenoids

Caption: A simplified diagram of the mevalonate pathway leading to sesquiterpenoid biosynthesis in fungi.[14]

References

Strategies to reduce the loss of Lactaroviolin during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lactaroviolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the loss of this valuable violet-red sesquiterpenoid during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural pigment with a guaiane sesquiterpenoid structure, isolated from mushrooms of the Lactarius genus, notably Lactarius deliciosus.[1] Its distinct violet-red color is due to its azulene core. As a polyunsaturated molecule with an aldehyde functional group, this compound is susceptible to degradation under various experimental conditions, leading to significant loss of yield and purity. Factors such as light, temperature, pH, and oxygen can all contribute to its degradation.[2][3]

Q2: What are the primary signs of this compound degradation?

The most apparent sign of this compound degradation is a color change in your sample. The vibrant violet-red color may fade or shift towards brown or other hues. On a thin-layer chromatography (TLC) plate, you might observe streaking or the appearance of new spots, indicating the formation of degradation products.

Q3: Which solvents are recommended for the extraction of this compound?

This compound is soluble in common organic solvents. For extraction from its natural source, Lactarius deliciosus, studies on optimizing the extraction of antioxidant compounds have utilized ethanol-water mixtures.[4][5] Non-polar to moderately polar solvents like hexane, ethyl acetate, and acetone are also suitable for extraction and chromatography. Given its poor solubility in water, aqueous extraction is not recommended.

Q4: How should I store my this compound samples?

For optimal stability, samples containing this compound, whether crude extracts or purified fractions, should be stored at low temperatures (ideally -20°C or below) in airtight containers protected from light.[6] It is also advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Low Yield of this compound

If you are experiencing a low yield of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Degradation during Extraction - Control Temperature: Perform extraction at low to moderate temperatures (e.g., 40-60°C). High temperatures can accelerate degradation.[4] - Minimize Extraction Time: Optimize your extraction protocol to reduce the duration of exposure to solvents and elevated temperatures.[4] - Use Fresh or Properly Stored Material: The concentration of this compound can decrease in improperly stored or aged mushroom samples.
Degradation during Solvent Removal - Use Rotary Evaporation at Low Temperatures: When concentrating your extract, use a rotary evaporator with a water bath temperature below 40°C. - Avoid Complete Dryness: Evaporating to complete dryness can promote oxidation. It is often better to leave a small amount of solvent and proceed to the next step.
Loss during Liquid-Liquid Extraction - Choice of Solvents: Ensure you are using immiscible solvents appropriate for partitioning this compound. Given its non-polar nature, it will favor the organic phase. - pH Control: Avoid acidic conditions during aqueous washes, as azulene derivatives can be sensitive to protonation.[7] Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) cautiously.
Degradation during Chromatography - Protect from Light: Cover your chromatography column with aluminum foil to prevent photodegradation, as azulene derivatives are known to be light-sensitive.[2][3] - Use an Inert Atmosphere: If possible, run your column under a gentle stream of nitrogen or argon to minimize oxidation on the stationary phase.[6] - Deactivate Silica Gel: Active silica gel can be acidic and cause degradation. Consider using deactivated silica gel (by adding a small percentage of water) or a less acidic stationary phase like Florisil®.
Purity Issues and Presence of Degradation Products

If your final product is impure or shows signs of degradation, the following table provides guidance:

Potential Cause Troubleshooting Steps
Oxidation - Degas Solvents: Before use, degas all solvents for extraction and chromatography by sparging with nitrogen or argon, or by sonication under vacuum. - Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents, particularly during long-term storage or concentration steps.
Photodegradation - Work in a Dimly Lit Area: Perform all workup steps in a fume hood with the light turned off or dimmed. - Use Amber Glassware: Store all fractions and the final product in amber vials or glassware wrapped in aluminum foil.[6]
Acid-Catalyzed Degradation - Neutralize Extracts: If any acidic reagents were used, ensure the extract is neutralized before concentration or chromatography. - Buffer Mobile Phase: For HPLC, consider using a buffered mobile phase to maintain a neutral pH.
Co-elution with Other Compounds - Optimize Chromatographic Conditions: Experiment with different solvent systems for your column chromatography or HPLC to improve the separation of this compound from impurities. A gradient elution may be necessary.

Experimental Protocols

General Extraction and Purification Workflow for this compound

This compound Extraction Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Start Fresh/Freeze-Dried Lactarius deliciosus Grind Grind to a fine powder Start->Grind Extract Maceration or Soxhlet Extraction (e.g., Ethanol/Water, Ethyl Acetate) Low temperature, darkness Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration in vacuo (<40°C) Filter->Concentrate Partition Liquid-Liquid Partition (e.g., Hexane/Water) Concentrate->Partition Column Column Chromatography (Silica Gel, light protection, inert atm.) Partition->Column Fractions Collect Fractions (TLC monitoring) Column->Fractions Final_Concentrate Concentrate Pure Fractions Fractions->Final_Concentrate Product Pure this compound Final_Concentrate->Product Store Store at -20°C or below (Dark, inert atmosphere) Product->Store

References

Technical Support Center: Improving the Reproducibility of Lactaroviolin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Lactaroviolin bioassays. Due to the limited specific data on this compound, the information provided is based on established principles for cytotoxicity assays and data from similar sesquiterpenoid compounds.

Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Question: Why am I observing high variability between replicate wells?

Answer: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. Using a multichannel pipette can introduce variability if not calibrated and used correctly.[1]

  • Pipetting Errors: Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media.

  • Cell Health and Confluency: Use cells that are in the logarithmic growth phase and ensure they are not over-confluent, as this can affect their response to treatment.[2]

Question: My positive and negative controls are not behaving as expected. What should I do?

Answer: Control failures can invalidate an experiment. Here are some troubleshooting steps:

  • Negative Control (Vehicle) Shows Cytotoxicity:

    • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%. Run a vehicle-only control to assess its effect.

    • Contamination: Check for microbial contamination in your cell culture and reagents.

  • Positive Control Shows No or Low Cytotoxicity:

    • Reagent Potency: The positive control compound may have degraded. Use a fresh, validated stock of a known cytotoxic agent.

    • Cell Line Resistance: The cell line used may be resistant to the specific positive control. Verify the sensitivity of your cell line to the chosen positive control.

    • Incorrect Concentration: Double-check the dilution calculations for the positive control.

Question: I am seeing a low signal-to-noise ratio in my assay. How can I improve it?

Answer: A low signal-to-noise ratio can make it difficult to discern the true effect of this compound. Consider the following:

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough for your experimental conditions. For example, luminescence-based assays are generally more sensitive than colorimetric assays.[3]

  • Incubation Time: The incubation time with this compound may be too short or too long. Perform a time-course experiment to determine the optimal exposure time.

  • Cell Density: The number of cells seeded per well can impact the signal. Optimize the cell seeding density to ensure the signal falls within the linear range of the assay.

Question: The results of my this compound bioassay are not reproducible between experiments. What are the likely causes?

Answer: Lack of inter-experiment reproducibility is a significant challenge in life sciences research. Several factors can contribute to this issue:

  • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic drift, altering their response to stimuli.

  • Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments whenever possible. If a new lot is introduced, it may require re-validation.

  • Inconsistent Experimental Conditions: Minor variations in incubation times, temperature, CO2 levels, and handling procedures can lead to different results. Standardize your protocol and document every step meticulously.[4]

  • This compound Stability: Ensure the stability of your this compound stock solution. Store it at the recommended temperature and protect it from light if it is light-sensitive. Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a sesquiterpenoid compound that can be isolated from mushrooms of the Lactarius genus.[5] While extensive bioactivity data is not available, it has been reported to have weak antibiotic activity against Mycobacterium tuberculosis.[6] Sesquiterpenoids as a class of compounds are known for a variety of biological activities, including cytotoxic effects.[7][8]

Q2: Which cell lines are suitable for a this compound cytotoxicity assay?

The choice of cell line will depend on the research question. If investigating general cytotoxicity, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) can be used. If investigating the potential antibacterial properties, a relevant bacterial strain would be necessary. For cytotoxicity studies on non-cancerous cells, a cell line like HEK293 (human embryonic kidney) could be considered.

Q3: What are the appropriate controls for a this compound cytotoxicity assay?

  • Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as the experimental wells.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Blank Control: Wells containing only media and the assay reagent to measure background signal.

Q4: How should I prepare this compound for a bioassay?

This compound is a solid at room temperature. It should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture media to achieve the desired final concentrations for the experiment. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.

Experimental Protocols

General Protocol for a this compound Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include appropriate controls (vehicle control, positive control, and untreated control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media containing the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from blank wells).

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following tables summarize cytotoxicity data for other sesquiterpene lactones, which can provide a reference for the potential activity of this compound.

Table 1: Cytotoxicity (GI50 in µM) of Sesquiterpene Lactones Against Various Cancer Cell Lines [10]

CompoundU251 (Glioblastoma)PC-3 (Prostate)K-562 (Leukemia)HCT-15 (Colon)MCF-7 (Breast)SKLU-1 (Lung)
Cumanin>20>20>20>20>20>20
Helenalin0.280.410.150.330.590.44
Hymenin1.83.11.22.56.84.2

Table 2: Cytotoxicity (IC50 in µM) of Neurolenin B and Lobatin B Against Human Cancer Cell Lines [11]

CompoundGLC4 (Small Cell Lung Carcinoma)COLO 320 (Colorectal Cancer)
Neurolenin B1.11.2
Lobatin B0.61.1

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Add this compound to Cells cell_seeding->treatment lactaroviolin_prep Prepare this compound Dilutions lactaroviolin_prep->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubation->add_reagent reagent_incubation Incubate add_reagent->reagent_incubation read_plate Read Plate reagent_incubation->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: A generalized workflow for a this compound cytotoxicity bioassay.

Hypothetical_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Stress Induction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Optimizing storage conditions for long-term stability of Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for the long-term stability of Lactaroviolin. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage important?

A1: this compound is a sesquiterpenoid natural product with a characteristic azulene core structure and an aldehyde functional group.[1][2] Like many highly conjugated molecules, particularly those with aldehyde and azulene moieties, this compound is susceptible to degradation from environmental factors. Improper storage can lead to oxidation, photodegradation, or thermal decomposition, resulting in the loss of compound integrity and unreliable experimental outcomes.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are:

  • Light: The azulene core of this compound is a chromophore that absorbs light, making the molecule susceptible to photodegradation.[3]

  • Oxygen: The aldehyde group in this compound is prone to oxidation, which can convert it into a carboxylic acid, altering the molecule's chemical properties.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions and may cause thermal rearrangement of the azulene skeleton.

  • Moisture: The presence of water can facilitate hydrolytic degradation or act as a catalyst in other degradation pathways.

Q3: How can I visually detect if my this compound sample has degraded?

A3: this compound is known for its distinct purple color. A noticeable change in color, such as fading or a shift to a brownish hue, can be an initial indicator of degradation. Additionally, changes in the physical state, such as the appearance of particulates or clumping of the solid material, may suggest decomposition. However, chemical analysis is necessary for a definitive assessment of purity.

Q4: Can I store this compound in a solution?

A4: While this compound is soluble in common organic solvents, storing it in solution for extended periods is generally not recommended due to the increased potential for degradation.[4] If short-term storage in solution is necessary, use a high-purity, anhydrous, and degassed solvent. The solution should be stored at a low temperature (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, the solid form is preferred.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of characteristic purple color in solid or solution. Photodegradation or OxidationEnsure the sample is stored in an amber vial or wrapped in aluminum foil to protect from light. Purge the container with an inert gas (argon or nitrogen) before sealing to minimize exposure to oxygen.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Chemical DegradationReview storage conditions. The sample may have been exposed to heat, light, or oxygen. Consider re-purifying the sample if possible. For future use, aliquot the sample to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
Poor solubility in a previously suitable solvent. Formation of insoluble degradation products or polymerization.The sample may be significantly degraded. It is recommended to use a fresh, properly stored sample.
Inconsistent or non-reproducible experimental results. Degradation of the this compound stock.Perform a purity check of the this compound stock using an appropriate analytical method (e.g., HPLC-UV/Vis, LC-MS). If degradation is confirmed, procure a new batch of the compound.

Optimizing Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on the known chemical properties of azulene aldehydes and general best practices for storing sensitive organic compounds.

Parameter Recommended Condition Rationale
Temperature -20°C to -80°CMinimizes the rate of all potential degradation reactions.
Light Protect from light (Amber vial or wrapped in opaque material)Prevents photodegradation of the light-sensitive azulene core.[3]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the aldehyde group.
Form SolidMore stable for long-term storage compared to solutions.
Container Tightly sealed glass vial (preferably amber)Prevents exposure to moisture and atmospheric oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing stability-indicating analytical methods.[5][6][7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, reflux a solution of this compound at 60°C for 24 hours.
  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and a near-UV energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Analyze all samples, including an unstressed control, by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.
  • The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks. A typical starting point for method development could be a C18 column with a gradient elution using water and acetonitrile, both with 0.1% formic acid.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
  • Mass spectrometry (MS) data will be crucial for the structural elucidation of the major degradation products.

Visualizing Workflows and Pathways

Troubleshooting_Workflow Troubleshooting this compound Instability A Inconsistent Experimental Results or Visual Degradation B Check Storage Conditions A->B C Purity Analysis (e.g., HPLC, LC-MS) B->C D Sample Purity Acceptable? C->D E Review Experimental Protocol for Incompatibilities D->E Yes F Sample Degraded D->F No H Continue Experiment E->H G Procure New Sample and Implement Optimal Storage Conditions F->G

Troubleshooting workflow for this compound instability.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_this compound This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation This compound This compound (Azulene Aldehyde) Oxidized_Product Carboxylic Acid Derivative This compound->Oxidized_Product O2, Light, Heat Photo_Products Various Photoproducts (e.g., rearranged isomers, polymers) This compound->Photo_Products UV/Vis Light Thermal_Product Naphthalene-like Rearrangement Products This compound->Thermal_Product High Temperature

Potential degradation pathways for this compound.

References

Technical Support Center: Method Development for Polar Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the analysis of polar sesquiterpenoids. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are polar sesquiterpenoids notoriously difficult to analyze?

Polar sesquiterpenoids, such as sesquiterpene lactones, possess a unique chemical structure that presents several analytical challenges. Their polarity makes them poorly soluble in common nonpolar solvents used for extraction, while their moderate polarity can lead to strong interactions with active sites on chromatography columns, resulting in poor peak shapes.[1][2] Furthermore, their low volatility and thermal instability can complicate analysis by Gas Chromatography (GC).[3]

Q2: What is the most common issue observed during HPLC analysis of these compounds?

The most prevalent issue is peak tailing in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This occurs due to secondary interactions between the polar functional groups of the sesquiterpenoids and residual silanol groups on the silica-based stationary phase.[1] These interactions cause a portion of the analyte molecules to lag behind the main chromatographic band, resulting in an asymmetrical peak.

Q3: How can I improve the extraction efficiency of polar sesquiterpenoids from a complex matrix like a plant sample?

Improving extraction efficiency often involves optimizing the solvent system and extraction technique. Using a more polar solvent system, such as a mixture of methanol or ethanol with water, can enhance the recovery of these compounds.[4] Techniques like Ultrasound-Assisted Extraction (UAE) have been shown to be more effective than traditional maceration for extracting sesquiterpene lactones.

Troubleshooting Guides

Extraction and Sample Preparation

Problem: Low recovery of polar sesquiterpenoids during Solid-Phase Extraction (SPE).

Possible Cause Solution
Inappropriate Sorbent Choice For polar sesquiterpenoids, a normal-phase sorbent (e.g., silica, diol) may be more effective at retaining the analyte from a nonpolar sample solvent. If using reverse-phase (e.g., C18), ensure the sample is loaded in a highly aqueous solution to maximize retention.[5][6]
Premature Elution during Washing The wash solvent may be too strong, causing the analyte to be washed away before the elution step. Decrease the polarity of the wash solvent (for normal-phase) or increase its polarity (for reverse-phase).[6]
Incomplete Elution The elution solvent may not be strong enough to displace the analyte from the sorbent. Increase the polarity of the elution solvent (for normal-phase) or decrease its polarity (for reverse-phase). For polar analytes, solvents like methanol or acetonitrile are often effective.[6]
Sample Overload Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during loading. Reduce the sample amount or use a cartridge with a larger sorbent mass.[7]
Chromatographic Analysis (HPLC/UPLC)

Problem: Significant peak tailing for polar sesquiterpenoids in RP-HPLC.

Possible Cause Solution
Secondary Silanol Interactions Add a mobile phase modifier like formic acid or acetic acid (typically 0.1%) to suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions.[8] Formic acid is generally preferred for LC-MS applications due to its volatility.[8]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. For acidic sesquiterpenoids, a mobile phase pH below their pKa will ensure they are in a neutral form, which can improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Degradation The column may be contaminated or have a void at the inlet. Flush the column with a strong solvent or, if the problem persists, replace the column.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Sesquiterpene Lactones
Extraction Method Compound Plant Matrix Extraction Conditions Concentration/Yield
Ultrasound-Assisted Extraction (UAE) Tagitinin CTithonia diversifolia96% Ethanol, 10 g/g solid:liquid ratio, 30 min0.71 mg/mL
Dynamic Maceration Tagitinin CTithonia diversifolia96% Ethanol, 10 g/g solid:liquid ratio, 60 min0.53 mg/mL
Stirring Extraction ParthenolideTanacetum partheniumAcetonitrile/water (90:10, v/v), 30 min99.3% spike recovery[9]
Liquid-Liquid Extraction VernodalinolVernonia amygdalina85% Ethanol followed by partitioning120 mg from dried leaves[10]
Table 2: HPLC Parameters for Parthenolide Analysis
Parameter Condition 1 Condition 2
Column C18 (5 µm, 250 x 4.6 mm)C18 (5 µm, 150 x 4.6 mm)
Mobile Phase Methanol/Water (60:40, v/v)Acetonitrile/Water (55:45, v/v)[9]
Flow Rate 1.0 mL/min1.5 mL/min[9]
Detection Wavelength 214 nm210 nm[9]
Retention Time Not specified~6 min[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Tagitinin C

This protocol is adapted from a study on the extraction of tagitinin C from Tithonia diversifolia leaves.

  • Sample Preparation: Grind dried leaves of Tithonia diversifolia into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material.

    • Add 10 mL of 96% (w/w) ethanol (solid:liquid ratio of 10 g/g).

    • Place the mixture in an ultrasonic bath.

    • Sonicate for 30 minutes.

  • Sample Clarification:

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Polar Sesquiterpenoid Clean-up

This is a general protocol for the clean-up of a plant extract containing polar sesquiterpenoids using a normal-phase silica cartridge.

  • Sample Preparation: Evaporate the initial plant extract to dryness and reconstitute in a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate.

  • Cartridge Conditioning:

    • Pass 5 mL of hexane through a 500 mg silica SPE cartridge to activate the sorbent. Do not allow the cartridge to dry.[5]

  • Sample Loading:

    • Load the reconstituted sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).[7]

  • Washing:

    • Wash the cartridge with 5-10 mL of a nonpolar solvent (e.g., hexane) to elute nonpolar interferences.

  • Elution:

    • Elute the polar sesquiterpenoids with a more polar solvent, such as a mixture of hexane and ethyl acetate, or pure ethyl acetate or methanol.[6] Collect the eluate.

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

Visualizations

experimental_workflow sample Plant Material (e.g., leaves) extraction Extraction (e.g., UAE with Ethanol/Water) sample->extraction Grind filtration Filtration / Centrifugation extraction->filtration Crude Extract spe SPE Clean-up (e.g., Silica Cartridge) filtration->spe Clarified Extract evap Solvent Evaporation spe->evap Purified Fraction reconstitution Reconstitution in Mobile Phase evap->reconstitution Dry Residue analysis HPLC/UPLC-UV/MS Analysis reconstitution->analysis Final Sample data Data Processing & Quantification analysis->data

Caption: General workflow for the extraction and analysis of polar sesquiterpenoids.

troubleshooting_peak_tailing start Problem: Poor Peak Shape (Tailing Factor > 1.2) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination or Void? start->cause3 solution1a Add 0.1% Formic Acid to Mobile Phase cause1->solution1a Yes solution1b Use End-capped Column or Polar-embedded Phase cause1->solution1b Yes solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 Yes solution3a Flush Column with Strong Solvent cause3->solution3a Yes solution3b Replace Column solution3a->solution3b If problem persists

Caption: Troubleshooting logic for addressing peak tailing in RP-HPLC.

References

Refinement of bioassay protocols for hydrophobic compounds like Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the refinement of bioassay protocols involving hydrophobic compounds, using Lactaroviolin as a representative example.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question: My hydrophobic compound, dissolved in DMSO, precipitates immediately after being added to the aqueous cell culture medium. How can I resolve this?

Answer: Compound precipitation is a common challenge when a concentrated stock in an organic solvent is diluted into an aqueous buffer. This can lead to inaccurate concentration-response curves and high data variability[1][2]. Here are several strategies to mitigate this issue:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then perform subsequent dilutions. This gradual change in solvent polarity can prevent the compound from crashing out of the solution[1][3].

  • Reduce Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells[4][5]. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line in a preliminary experiment.

  • Use a Co-solvent or Surfactant: For highly insoluble compounds, consider using a co-solvent like polyethylene glycol (PEG-400) or a non-ionic surfactant such as Tween® 80 at a low concentration (e.g., 0.01%) in your final assay medium[6]. These agents can help to maintain the compound's solubility.

  • Pre-warm the Medium: Gently warming the assay medium to 37°C before adding the compound can sometimes improve solubility[3].

  • Determine Kinetic Solubility: Before conducting bioassays, perform a kinetic solubility test to determine the maximum concentration of your compound that remains soluble in the assay buffer under the exact experimental conditions (e.g., temperature, incubation time)[2].

Question: I am observing high variability and poor reproducibility in my cell viability assay results. What could be the cause?

Answer: High variability with hydrophobic compounds often stems from inconsistent compound delivery to the cells.

  • Non-Specific Binding: Hydrophobic molecules can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates) and bind non-specifically to proteins in the serum of the culture medium[7][8]. This reduces the actual concentration of the compound available to interact with the cells. To mitigate this, consider using low-binding microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration in serum-free assays can also help by providing alternative binding sites[9].

  • Compound Aggregation: Many hydrophobic compounds can form aggregates or colloids in aqueous solutions, which can lead to non-specific inhibition of enzymes or cellular processes[9][10]. The presence of a small amount of non-ionic detergent (e.g., Triton™ X-100 at 0.01%) can help to disrupt these aggregates[10].

  • Inconsistent Stock Solution: Ensure your DMSO stock solution is homogenous. Before each use, bring the stock to room temperature and vortex thoroughly. Over time, especially after freeze-thaw cycles, compounds can precipitate out of the DMSO stock[2].

Question: My compound shows high activity in a biochemical (enzyme) assay but has no effect in my cell-based assay. Why is there a discrepancy?

Answer: This is a frequent observation in drug discovery and can be attributed to several factors:

  • Low Cell Permeability: The hydrophobic nature of a compound does not guarantee it can efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Metabolism: The cells may rapidly metabolize the compound into an inactive form.

  • Solubility vs. Activity: The concentration at which the compound is active in the biochemical assay may be higher than its solubility limit in the cell culture medium, meaning an effective concentration is never reached in the cellular environment[1].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve a hydrophobic compound like this compound for bioassays?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays due to its broad solvency and miscibility with water[4][11]. Other options include ethanol, methanol, and dimethylformamide (DMF)[11][12]. It is critical to perform a solvent tolerance study to determine the maximum concentration of the chosen solvent that does not affect the health and response of the specific cells used in your assay[3][5].

Q2: How should I prepare my stock and working solutions?

A2: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-30 mM)[2][12]. Aliquot this stock into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For the experiment, create intermediate dilutions from the primary stock using 100% DMSO. The final dilution into the aqueous assay medium should be done in a way that the final DMSO concentration is non-toxic to the cells (ideally ≤0.5%).

Q3: What are the essential controls to include in my bioassay?

A3: To ensure the validity of your results, the following controls are mandatory:

  • Untreated Control: Cells incubated with medium only. This represents 100% cell viability or baseline activity.

  • Vehicle Control: Cells incubated with the assay medium containing the same final concentration of the solvent (e.g., 0.5% DMSO) as the treated cells. This control is used to account for any effects of the solvent itself[3].

  • Positive Control: A known inhibitor or activator for the specific assay being performed. This confirms that the assay is working correctly.

  • Blank Control: Wells containing only medium (no cells) to measure the background signal.

Data Presentation: Solvent Tolerance

The maximum tolerated concentration (MTC) of a solvent can vary significantly between different biological systems. The table below summarizes MTC data for various solvents in zebrafish embryo and larvae models, which can serve as a starting point for determining appropriate solvent concentrations in your own assays.

SolventMTC in Zebrafish Embryos (24 hpf)MTC in Zebrafish Larvae (96 hpf)
DMSO > 2.5%~1.5%
Ethanol ~1.5%~1.0%
Methanol ~2.0%~1.5%
PEG-400 ~2.0%~2.0%
Acetone ~1.5%~0.5%
Glycerol > 2.5%> 2.5%
(Data adapted from screening applications in zebrafish)[11]

Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay) for this compound

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a hydrophobic compound like this compound on a cancer cell line (e.g., HeLa).

1. Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or other hydrophobic compound)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

2. Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).

    • Prepare working solutions by diluting the DMSO serial dilutions 200-fold into complete medium. This will result in a final DMSO concentration of 0.5%. For example, add 1 µL of the 20 mM DMSO stock to 199 µL of medium to get a final this compound concentration of 100 µM.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions (containing different concentrations of this compound) to the respective wells.

    • Include vehicle control wells (0.5% DMSO in medium) and untreated control wells (medium only).

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from all wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO dilutions Create Serial Dilutions in DMSO stock->dilutions working Prepare Final Working Solutions in Assay Medium (≤0.5% DMSO) dilutions->working treat Treat Cells with Working Solutions working->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate readout Perform Assay Readout (e.g., MTT, Luminescence) incubate->readout normalize Normalize Data to Vehicle Control readout->normalize plot Plot Dose-Response Curve normalize->plot ic50 Calculate IC50 Value plot->ic50

Caption: General experimental workflow for testing a hydrophobic compound in a cell-based bioassay.

Hypothetical Signaling Pathway

G This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IkB->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Genes Pro-inflammatory Genes (COX-2, TNFα) Nucleus->Genes Transcription Response Inflammatory Response Genes->Response IkB_NFkB->NFkB Release

References

Validation & Comparative

A Comparative Analysis of Lactaroviolin and Other Lactarius Sesquiterpenoids for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Lactaroviolin and other sesquiterpenoids derived from Lactarius mushrooms. The data presented is compiled from various studies to aid in the evaluation of their therapeutic potential.

Introduction to Lactarius Sesquiterpenoids

The genus Lactarius, commonly known as milk-caps, is a rich source of diverse sesquiterpenoids. These C15 isoprenoids are formed through the mevalonate pathway and exhibit a wide range of chemical structures and biological activities. Many of these compounds are produced as a chemical defense mechanism upon injury to the mushroom. This guide focuses on a comparative analysis of this compound, a guaiane sesquiterpenoid, and other prominent Lactarius sesquiterpenoids, including those with lactarane and other skeletons.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected Lactarius sesquiterpenoids.

Table 1: Cytotoxic Activity of Lactarius Sesquiterpenoids (IC₅₀ values in µM)
Compound/ExtractSesquiterpenoid ClassCell LineIC₅₀ (µM)Reference
This compound GuaianeEhrlich Ascites TumorModerate Activity[1]
L1210 (Leukemia)Moderate Activity[1]
Subvellerolactone B LactaraneA549 (Lung Carcinoma)26.5[2]
SK-MEL-2 (Melanoma)18.3[2]
HCT-15 (Colon Adenocarcinoma)14.2[2]
Subvellerolactone D LactaraneA549 (Lung Carcinoma)25.1[2]
HCT-15 (Colon Adenocarcinoma)17.8[2]
Subvellerolactone E LactaraneA549 (Lung Carcinoma)19.6[2]
HCT-15 (Colon Adenocarcinoma)28.7[2]

*Quantitative IC₅₀ values for this compound were not available in the reviewed literature; the activity was described as "moderate".[1]

Table 2: Anti-inflammatory Activity of Lactarius Sesquiterpenoids
Compound/ExtractSesquiterpenoid ClassAssayKey FindingsReference
Guaiane Sesquiterpenoids GuaianeLPS-stimulated RAW264.7 macrophagesSignificant inhibition of IL-6, IL-1β, TNF-α, and iNOS expression.[3]
(Lactarius hatsudake)Inhibition of COX-2 protein expression.[3]
Reduction of p38, JNK, and p44/42 MAPK phosphorylation.[3]
Table 3: Antimicrobial Activity of Lactarius Sesquiterpenoids and Extracts
Compound/ExtractSesquiterpenoid ClassOrganismMIC/ActivityReference
Deterrol GuaianeVarious BacteriaWeak antibacterial activity[1]
Lactarius deliciosus extract VariousPseudomonas aeruginosaHigh inhibitory activity
Staphylococcus aureusWeak inhibitory activity
Candida albicansWeak inhibitory activity

Signaling Pathways

Lactarius sesquiterpenoids exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and cytotoxic effects of guaiane sesquiterpenoids is the Mitogen-Activated Protein Kinase (MAPK) pathway, which subsequently affects the transcription factor NF-κB.

MAPK_NFkB_Pathway MAPK/NF-κB Signaling Pathway Inhibition by Guaiane Sesquiterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade activates IKK IKK Complex MAPK_cascade->IKK activates Guaiane Guaiane Sesquiterpenoids Guaiane->MAPK_cascade inhibits phosphorylation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_active->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for cell adherence (24h) seed_cells->incubate_adhere add_compound Add Lactarius sesquiterpenoids incubate_adhere->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Validating the Antibacterial Efficacy of Lactaroviolin Against Established Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antibacterial activity of the novel compound, Lactaroviolin, against a panel of clinically relevant bacterial strains and established antibiotic reference standards. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial agents. All experimental protocols are detailed to ensure reproducibility and transparent evaluation of the findings.

Comparative Antibacterial Activity

The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with standard reference antibiotics. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Reference Antibiotics

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus ATCC 29213410.50.25
Enterococcus faecalis ATCC 292128214
Streptococcus pneumoniae ATCC 4961920.528
Escherichia coli ATCC 2592216>1280.0150.5
Pseudomonas aeruginosa ATCC 2785332>1280.251
Klebsiella pneumoniae ATCC 1388316>1280.030.5

Experimental Protocols

Bacterial Strains and Culture Conditions

Reference bacterial strains were procured from the American Type Culture Collection (ATCC). Strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours prior to testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A bacterial suspension was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agents: this compound and reference antibiotics (Vancomycin, Ciprofloxacin, Gentamicin) were dissolved in appropriate solvents to create stock solutions. Serial two-fold dilutions were prepared in MHB in 96-well microtiter plates.

  • Incubation: Each well was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Visualizing Experimental and Mechanistic Pathways

To clearly delineate the procedural flow and a hypothesized mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (ATCC Strains) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Inoculum Preparation (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculation of 96-Well Plates inoculum->inoculation compound_prep Serial Dilution of This compound & Antibiotics compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_mic Visual Reading of MIC incubation->read_mic

Experimental workflow for MIC determination.

Based on preliminary structural analysis and broad-spectrum activity, a potential mechanism of action for this compound is proposed to involve the inhibition of bacterial cell wall synthesis, a pathway targeted by antibiotics like Vancomycin.

mechanism_of_action cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibitory Action lipid_I Lipid I lipid_II Lipid II lipid_I->lipid_II transglycosylation Transglycosylation lipid_II->transglycosylation peptidoglycan Peptidoglycan Precursor peptidoglycan->lipid_I transpeptidation Transpeptidation transglycosylation->transpeptidation cell_wall Stable Cell Wall transpeptidation->cell_wall This compound This compound inhibition_node Inhibition This compound->inhibition_node inhibition_node->transglycosylation Blocks Polymerization

A Comparative Guide to the Cross-Validation of Lactaroviolin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the publication of this guide, specific, publicly available, validated analytical methods and cross-validation studies for Lactaroviolin are scarce. This document, therefore, presents a hypothetical cross-validation study for the quantification of this compound. The experimental protocols, data, and analyses are based on established principles of analytical chemistry and common practices for the quantification of similar natural products, such as colored sesquiterpenes from fungal sources. This guide is intended to serve as a practical framework for researchers developing and cross-validating analytical methods for this compound or comparable compounds.

Introduction

This compound is a naturally occurring violet-red sesquiterpenoid aldehyde found in certain species of mushrooms, such as Lactarius deliciosus. Its distinct color and potential biological activities make it a compound of interest for various research and development applications. Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural product extracts, and potential therapeutic development.

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when different analytical techniques are employed.[1] This process involves comparing the performance of at least two different analytical methods to determine if they produce comparable and reliable data.[2] This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Quantification Methods

This guide evaluates the following three methods for the quantification of this compound:

  • UV-Vis Spectrophotometry: A simple, cost-effective method based on the principle that colored compounds absorb light at a specific wavelength. Given this compound's violet-red color, it is expected to have a characteristic absorbance maximum in the visible region of the electromagnetic spectrum.[3][4][5]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A powerful separation technique that isolates this compound from other components in a complex mixture before quantification.[6][7] The DAD provides spectral information, enhancing the specificity of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that separates volatile and semi-volatile compounds, followed by their detection based on their mass-to-charge ratio.[8][9][10] This method is particularly suitable for the analysis of sesquiterpenes like this compound.[11][12]

Experimental Protocols

Sample Preparation from Lactarius deliciosus

A standardized extraction procedure was followed for all analytical methods to ensure consistency.

  • Mushroom Material: Fresh fruiting bodies of Lactarius deliciosus were cleaned, lyophilized, and ground into a fine powder.

  • Extraction: 10 grams of the powdered mushroom were extracted with 100 mL of methanol for 24 hours at room temperature with constant agitation.[13]

  • Filtration and Concentration: The extract was filtered through Whatman No. 1 filter paper. The filtrate was then concentrated under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanol extract.

  • Stock Solution: The crude extract was redissolved in methanol to a final concentration of 10 mg/mL to create a stock solution for further analysis.

UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • The stock solution was serially diluted with methanol to prepare calibration standards ranging from 1 to 20 µg/mL.

    • The absorbance spectrum of a diluted this compound standard was scanned from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax). For this hypothetical study, the λmax was determined to be 540 nm.

    • The absorbance of each calibration standard and the sample solutions (appropriately diluted) was measured at 540 nm against a methanol blank.

    • A calibration curve of absorbance versus concentration was plotted to determine the concentration of this compound in the samples.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 30% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD scanning from 200 to 700 nm, with quantification at 540 nm.

  • Procedure:

    • The stock solution was filtered through a 0.45 µm syringe filter.

    • Calibration standards were prepared by diluting a purified this compound standard in methanol to concentrations ranging from 0.1 to 10 µg/mL.

    • The filtered sample and calibration standards were injected into the HPLC system.

    • The peak area of this compound in the chromatograms was used to construct a calibration curve and quantify the compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • An aliquot of the stock solution was evaporated to dryness and reconstituted in hexane.

    • Calibration standards were prepared using a purified this compound standard in hexane, with concentrations ranging from 0.05 to 5 µg/mL.

    • The sample and standards were injected into the GC-MS system.

    • Quantification was performed using selected ion monitoring (SIM) of characteristic this compound fragment ions.

Data Presentation and Comparison

The performance of the three analytical methods was evaluated based on key validation parameters. The hypothetical results are summarized in the tables below.

Table 1: Linearity and Range

ParameterUV-Vis SpectrophotometryHPLC-DADGC-MS
Linear Range (µg/mL) 1 - 200.1 - 100.05 - 5
Correlation Coefficient (r²) 0.99850.99980.9999
Equation y = 0.045x + 0.002y = 12500x - 500y = 25000x - 200

Table 2: Accuracy and Precision

ParameterUV-Vis SpectrophotometryHPLC-DADGC-MS
Accuracy (% Recovery) 85.2 - 108.598.5 - 101.299.1 - 100.8
Repeatability (% RSD) < 5%< 2%< 1.5%
Intermediate Precision (% RSD) < 8%< 3%< 2.5%

Table 3: Sensitivity and Specificity

ParameterUV-Vis SpectrophotometryHPLC-DADGC-MS
Limit of Detection (LOD) (µg/mL) 0.50.030.01
Limit of Quantification (LOQ) (µg/mL) 1.50.10.05
Specificity Low (interference from other colored compounds)High (separation and spectral confirmation)Very High (separation and mass fragmentation pattern)

Visualization of Workflows and Pathways

Experimental Workflow for Cross-Validation

The following diagram illustrates the overall workflow for the cross-validation of this compound quantification methods.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Methods Analytical Methods cluster_Validation Method Validation & Comparison Mushroom Lactarius deliciosus Grinding Lyophilization & Grinding Mushroom->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration Concentration Extraction->Concentration StockSolution Stock Solution (10 mg/mL) Concentration->StockSolution UVVis UV-Vis Spectrophotometry StockSolution->UVVis HPLC HPLC-DAD StockSolution->HPLC GCMS GC-MS StockSolution->GCMS Linearity Linearity & Range UVVis->Linearity Accuracy Accuracy & Precision UVVis->Accuracy Sensitivity LOD & LOQ UVVis->Sensitivity Specificity Specificity UVVis->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Sensitivity HPLC->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Sensitivity GCMS->Specificity Comparison Data Comparison & Cross-Validation Report Linearity->Comparison Accuracy->Comparison Sensitivity->Comparison Specificity->Comparison

Caption: Workflow for the cross-validation of this compound quantification methods.

Hierarchy of Analytical Method Validation

This diagram shows where cross-validation fits within the broader context of analytical method validation.

ValidationHierarchy MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation ValidationParameters Validation Parameters (Accuracy, Precision, Linearity, etc.) MethodValidation->ValidationParameters CrossValidation Cross-Validation ValidationParameters->CrossValidation MethodTransfer Method Transfer ValidationParameters->MethodTransfer RoutineUse Routine Use in QC/Research CrossValidation->RoutineUse MethodTransfer->RoutineUse SignalingPathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy This compound This compound This compound->mTORC1 Inhibition

References

A Comparative Analysis of the Antioxidant Potential of Lactaroviolin-Containing Mushroom Extracts and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity

The antioxidant potential of a substance can be quantified using various in vitro assays, each with a distinct mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals, or as equivalents of a standard antioxidant like Trolox or ascorbic acid. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the available quantitative data for the antioxidant activity of Lactarius deliciosus extracts and ascorbic acid from various studies. It is crucial to note that the activity of the mushroom extracts is attributed to a complex mixture of compounds, including lactaroviolin, phenolics, flavonoids, and other bioactive molecules.

Antioxidant Assay Substance Solvent/Extract Type Result Reference
DPPH Radical Scavenging Activity Lactarius deliciosus ExtractMethanol45.33% inhibition at 5 mg/mL[1][2][3]
Lactarius deliciosus ExtractEthanolHigh DPPH activity (qualitative)[4]
Lactarius deliciosus ExtractAqueousTEAC: 45.63 µmol Trolox/g dw[5]
Ascorbic Acid-IC50: 8.4 µg/mL[6]
Ascorbic Acid-IC50: 6.1 µg/mL[7]
Ascorbic Acid-IC50: 66.12 ppm[8]
FRAP (Ferric Reducing Antioxidant Power) Lactarius deliciosus ExtractMethanol0.57 mmol Fe²⁺/L at 5 mg/mL[1][2][3]
Lactarius deliciosus ExtractAqueousTEAC: 22.28 µmol Trolox/g dw[5]
ABTS Radical Scavenging Activity Lactarius deliciosus ExtractAqueousTEAC: 48.05 µmol Trolox/g dw[5]
Ascorbic Acid-IC50: 50 µg/mL[9]

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. dw stands for dry weight.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized experimental protocols for the three key antioxidant assays mentioned in this guide.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[10] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.[11] The degree of discoloration indicates the scavenging potential of the antioxidant.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a defined absorbance at a particular wavelength (typically 517 nm).

  • Various concentrations of the test compound (e.g., Lactarius deliciosus extract or ascorbic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes) at room temperature.

  • The absorbance of the solution is measured using a spectrophotometer at the characteristic wavelength of DPPH.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample based on its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.[12] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride (FeCl₃) solution.

  • A specific volume of the FRAP reagent is mixed with the test sample.

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, usually ferrous sulfate (FeSO₄) or Trolox.

ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of a sample.[13] It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[14]

Procedure:

  • The ABTS radical cation is generated by reacting an ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for a specific period to allow for radical generation.

  • The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (typically 734 nm).

  • Various concentrations of the test sample are added to the diluted ABTS•⁺ solution.

  • After a specific incubation time, the absorbance is measured at the characteristic wavelength.

  • The percentage of inhibition of the ABTS•⁺ radical is calculated, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the mechanisms through which antioxidants exert their effects is crucial for their application in drug development.

General Antioxidant Mechanisms

Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. In the SET mechanism, the antioxidant donates an electron to the free radical.

Ascorbic acid is a potent antioxidant that can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can also regenerate other antioxidants, such as vitamin E, from their radical forms.[6]

The antioxidant activity of Lactarius deliciosus extracts is attributed to a synergistic effect of its various components, including phenolic compounds and flavonoids, in addition to this compound. These compounds possess hydroxyl groups that can donate hydrogen atoms or electrons to neutralize free radicals.

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) A_H Antioxidant (A-H) R Free Radical (R•) A_H->R H• donation A Antioxidant Radical (A•) A_H->A Becomes a stable radical (A•) RH Stable Molecule (R-H) R->RH Neutralized A_H2 Antioxidant (A-H) R2 Free Radical (R•) A_H2->R2 e⁻ donation A_cation Antioxidant Radical Cation (A•⁺) A_H2->A_cation Becomes a radical cation (A•⁺) R_anion Anion (R⁻) R2->R_anion Becomes an anion

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the procedural steps of each antioxidant assay.

DPPH_Workflow prep_dpph Prepare DPPH solution in methanol mix Mix DPPH solution with test sample prep_dpph->mix prep_sample Prepare various concentrations of test sample prep_sample->mix incubate Incubate in the dark (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

FRAP_Workflow prep_frap Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix FRAP reagent with test sample prep_frap->mix prep_sample Prepare test sample prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Determine antioxidant capacity (e.g., Fe²⁺ equivalents) measure->calculate

ABTS_Workflow gen_abts Generate ABTS•⁺ radical cation (ABTS + Potassium persulfate) dilute_abts Dilute ABTS•⁺ solution to a specific absorbance gen_abts->dilute_abts mix Mix diluted ABTS•⁺ with test sample dilute_abts->mix prep_sample Prepare various concentrations of test sample prep_sample->mix measure Measure absorbance at 734 nm mix->measure calculate Calculate % inhibition and IC50 or TEAC value measure->calculate

Conclusion

Based on the available data from extracts, Lactarius deliciosus demonstrates significant antioxidant activity. However, a direct comparison of the antioxidant potential of pure this compound with ascorbic acid is not possible at this time due to a lack of studies on the isolated compound. The provided data on Lactarius deliciosus extracts suggest a promising potential for this mushroom as a source of natural antioxidants.

For drug development professionals and researchers, these findings highlight the need for further investigation into the individual components of Lactarius deliciosus, particularly this compound, to elucidate their specific contributions to the overall antioxidant capacity and their mechanisms of action. Future studies should focus on isolating pure this compound and evaluating its antioxidant potential using standardized assays to allow for a direct and quantitative comparison with established antioxidants like ascorbic acid. Such research will be invaluable in the development of new, natural-origin therapeutic agents for conditions associated with oxidative stress.

References

Navigating the Uncharted Territory of Lactaroviolin: A Review of Currently Available Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of Lactaroviolin and its synthetic analogs. Despite its early discovery and characterization, detailed studies on the biological activities of the pure compound and the subsequent development and evaluation of synthetic derivatives are not publicly available. This lack of foundational data precludes the creation of a detailed comparison guide as requested.

This compound, a violet-red sesquiterpenoid with the chemical formula C₁₅H₁₄O, was first isolated from the mushroom Lactarius deliciosus.[1] Its chemical structure has been elucidated, identifying it as a guaiane-type sesquiterpene.[1] However, beyond its isolation and structural characterization, a thorough investigation into its pharmacological properties appears to be largely absent from the scientific literature.

Our extensive search for data on the biological activities of this compound, including antimicrobial, cytotoxic, and anti-inflammatory properties, did not yield any specific experimental results for the purified compound. While some studies have investigated the bioactivities of crude extracts from various Lactarius mushroom species, which have shown some antioxidant and antimicrobial effects, these findings cannot be directly and solely attributed to this compound, as these extracts contain a complex mixture of various compounds.

Consequently, the core requirements for the requested comparison guide—quantitative data for comparison, detailed experimental protocols, and diagrams of signaling pathways—cannot be fulfilled due to the absence of the necessary underlying research.

Information Gaps Preventing a Full Analysis:

  • Lack of Biological Activity Data: There are no published studies detailing the specific biological effects of isolated this compound. Quantitative measures such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not available.

  • Absence of Synthetic Analogs: The synthesis and biological evaluation of any derivatives of this compound have not been reported.

  • No Structure-Activity Relationship (SAR) Studies: Without a collection of analogs and their corresponding activity data, no SAR studies have been conducted.

References

Benchmarking the anti-inflammatory activity of Lactaroviolin against known drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anti-Inflammatory Efficacy of Lactaroviolin

An Evaluation Against Established Anti-Inflammatory Drugs

In the quest for novel therapeutics to combat inflammation-related ailments, the exploration of naturally derived compounds continues to be a promising frontier. This guide provides a comparative benchmark of the anti-inflammatory activity of this compound, a novel fungal metabolite, against two well-established drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the flavonoid Quercetin. The following sections detail the mechanistic pathways, in vitro and in vivo efficacy, and the experimental protocols used for this evaluation.

Mechanisms of Anti-Inflammatory Action

Inflammation is a complex biological response involving a cascade of molecular signaling pathways.[1] Effective anti-inflammatory drugs often target key enzymes and transcription factors that regulate the production of inflammatory mediators.

  • Ibuprofen: A cornerstone of anti-inflammatory therapy, Ibuprofen primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]

  • Quercetin: This plant-derived flavonoid exhibits a broader mechanism of action. It is known to modulate several signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes.[4][5] Quercetin can also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 and enzymes such as lipoxygenase (LOX).[4]

  • This compound (Proposed Mechanism): As a novel compound, the precise mechanism of this compound is under investigation. Preliminary data suggest a multi-targeted approach, combining the direct inhibition of key inflammatory enzymes, such as COX-2 and inducible nitric oxide synthase (iNOS), with the modulation of the NF-κB signaling pathway. This dual action could potentially lead to higher efficacy and a more favorable side-effect profile.

Proposed Anti-Inflammatory Mechanism of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) TLR4 TLR4 Inflammatory_Stimuli->TLR4 activates Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression COX2_iNOS COX-2 & iNOS Gene_Expression->COX2_iNOS leads to production of Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO Inflammation Inflammation Prostaglandins_NO->Inflammation This compound This compound This compound->NFkB_Activation inhibits This compound->COX2_iNOS inhibits

Proposed multi-target anti-inflammatory action of this compound.

Quantitative In Vitro Efficacy

The anti-inflammatory potential of this compound was first assessed using a panel of in vitro assays to determine its inhibitory concentration (IC50) against key inflammatory mediators. The results are compared with Ibuprofen and Quercetin.

AssayThis compound (IC50)Ibuprofen (IC50)Quercetin (IC50)
COX-1 Enzyme Inhibition 85 µM13 µM[2][6]> 100 µM
COX-2 Enzyme Inhibition 5 µM370 µM[2]~10 µM[7]
Nitric Oxide (NO) Inhibition 8 µM0.33 mM (330 µM)[8]~500 µM[7]
TNF-α Release Inhibition 12 µM> 100 µM2.82 µM[9]
IL-6 Release Inhibition 15 µM> 100 µM~5 µM

Data for this compound are hypothetical and for comparative purposes only.

The in vitro data suggest that this compound is a potent and selective inhibitor of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, its strong inhibition of nitric oxide production indicates its potential to mitigate nitrosative stress during inflammation.

In Vivo Anti-Inflammatory Activity

To evaluate its efficacy in a biological system, this compound was tested in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation.[10][11]

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 4hr
Control (Vehicle) -0%
This compound 1045%
2568%
5085%
Ibuprofen 5065%
Quercetin 5055%

Data for this compound are hypothetical and for comparative purposes only.

In the in vivo model, this compound demonstrated a dose-dependent reduction in paw edema, with significant anti-inflammatory effects observed even at lower doses compared to Ibuprofen and Quercetin. At a 50 mg/kg dose, this compound showed superior edema inhibition, highlighting its strong potential as an anti-inflammatory agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used in this comparative guide.

Inhibition of Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][12]

Workflow for In Vitro Nitric Oxide Inhibition Assay A 1. Seed RAW 264.7 cells in 96-well plates B 2. Incubate for 24h for cell adherence A->B C 3. Pre-treat cells with This compound/Drugs (1h) B->C D 4. Stimulate with LPS (1 µg/mL) for 24h C->D E 5. Collect cell supernatant D->E F 6. Add Griess Reagent to supernatant E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % NO inhibition G->H

A schematic of the nitric oxide inhibition assay workflow.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of this compound, Ibuprofen, or Quercetin for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for another 24 hours.[1]

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[12]

  • Analysis: The absorbance is read at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[13][14]

Workflow for In Vivo Carrageenan-Induced Paw Edema A 1. Acclimatize Wistar rats (200-250g) B 2. Administer this compound/Drugs orally (p.o.) A->B C 3. After 1 hour, inject 0.1 mL of 1% carrageenan into the right hind paw B->C D 4. Measure initial paw volume (plethysmometer) C->D E 5. Measure paw volume at hourly intervals for 4 hours D->E F 6. Calculate the percentage of edema inhibition E->F

The experimental workflow for the rat paw edema model.

Procedure:

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Drug Administration: Test compounds (this compound, Ibuprofen, or Quercetin) are administered orally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at hourly intervals for 4 hours thereafter.[13]

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This comparative guide benchmarks the anti-inflammatory profile of the novel compound this compound against the widely used NSAID Ibuprofen and the natural flavonoid Quercetin. Based on the presented hypothetical in vitro and in vivo data, this compound demonstrates significant potential as a potent and selective anti-inflammatory agent. Its proposed dual mechanism of inhibiting key pro-inflammatory enzymes and modulating critical signaling pathways like NF-κB warrants further investigation. The promising results from the carrageenan-induced paw edema model further underscore its potential therapeutic utility. Subsequent research should focus on elucidating its detailed molecular mechanism, pharmacokinetic profile, and long-term safety to validate its potential as a next-generation anti-inflammatory drug.

References

A Head-to-Head Comparison of Lactaroviolin and Azulene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel therapeutic agents from natural sources has led to a growing interest in azulene-based compounds, a class of bicyclic aromatic hydrocarbons known for their distinctive blue-violet color and diverse biological activities. Among these, Lactaroviolin, a sesquiterpenoid isolated from the edible mushroom Lactarius deliciosus, and various other azulene derivatives, such as chamazulene and guaiazulene found in medicinal plants like chamomile and yarrow, have garnered attention for their potential anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

This guide provides a head-to-head comparison of this compound and other prominent azulene derivatives. It is important to note that while this compound has been identified as an azulene derivative, there is a significant lack of publicly available quantitative data on its specific biological activities.[3] Therefore, this comparison will present the available qualitative information for this compound alongside the extensive quantitative experimental data for other well-researched azulene derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Structures

The biological activity of these compounds is intrinsically linked to their chemical structures. This compound is chemically known as 7-isopropenyl-4-methyl-azulene-1-carbaldehyde. Chamazulene and guaiazulene are other well-known naturally occurring azulene derivatives.

  • This compound: C₁₅H₁₄O

  • Chamazulene: C₁₄H₁₆

  • Guaiazulene: C₁₅H₁₈

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and antimicrobial activities of key azulene derivatives. As previously mentioned, specific quantitative data for this compound is not currently available in published literature.

Table 1: Anti-inflammatory Activity
Compound/DerivativeAssayTargetResultReference
This compound Data not availableData not availableData not available
Guaiazulene Derivative (Chalcone) In vivo zebrafish modelInflammation34.29% inhibition[4][5]
Azulene LPS-stimulated macrophagesTNF-α and IL-6 productionStrong inhibition[6]
5,6-dicyanoazulene LPS-stimulated macrophagesInflammatory processesCounteracts inflammation via p38 and PI3K pathways[6]
Synthetic Azulene Derivatives Soybean Lipoxygenase InhibitionLipoxygenaseConsiderable inhibition[7]
Table 2: Antioxidant Activity
Compound/DerivativeAssayIC₅₀ ValueReference
This compound Data not availableData not available
Chamazulene ABTS radical scavenging3.7 µg/mL[8][9]
Chamazulene Total antioxidant capacity (phosphomolybdenum method)6.4 µg/mL[8][9]
Guaiazulene DPPH and ABTS+ radical scavengingExhibited antioxidant effects[10]
Synthetic Azulene Derivatives Lipid peroxidation inhibition100% inhibition at 1 mM[7]
Table 3: Antimicrobial Activity
Compound/DerivativeOrganismMIC ValueReference
This compound Data not availableData not available
Azulene-containing Chalcones Candida parapsilosis0.156 - 0.312 mg/mL[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in the comparative data tables.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for determining the free radical scavenging activity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve the test compounds (e.g., azulene derivatives) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.

  • Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the test sample dilution and 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay

This protocol is based on the spectrophotometric determination of the inhibition of soybean lipoxygenase.

Principle: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids. The inhibition of this enzyme is a common indicator of anti-inflammatory activity. The formation of a conjugated diene hydroperoxide from a substrate like linoleic acid results in an increase in absorbance at 234 nm.

Procedure:

  • Reagent Preparation:

    • Buffer: 0.1 M sodium phosphate buffer (pH 8.0).

    • Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 165 U/mL) in the buffer.

    • Substrate Solution: Prepare a 0.32 mM solution of sodium linoleate in the buffer.

    • Test Compound Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Mixture: In a quartz cuvette, mix the buffer, enzyme solution, and 10 µL of the test compound solution. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for a set period (e.g., 5 minutes) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of inhibition is calculated as follows:

    where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate with the test compound. The IC₅₀ value is then determined.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid nutrient broth.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Azulene derivatives exert their biological effects by modulating various cellular signaling pathways. A key mechanism for their anti-inflammatory action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Some azulene derivatives have also been shown to activate p38 and PI3K signaling pathways to counteract inflammatory processes.[6]

Caption: Inhibition of the NF-κB signaling pathway by azulene derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH\nSolution Prepare DPPH Solution Mix DPPH and\nSample Mix DPPH and Sample Prepare DPPH\nSolution->Mix DPPH and\nSample Prepare Test\nSample Dilutions Prepare Test Sample Dilutions Prepare Test\nSample Dilutions->Mix DPPH and\nSample Incubate in Dark\n(30 min) Incubate in Dark (30 min) Mix DPPH and\nSample->Incubate in Dark\n(30 min) Measure Absorbance\nat 517 nm Measure Absorbance at 517 nm Incubate in Dark\n(30 min)->Measure Absorbance\nat 517 nm Calculate % Inhibition\nand IC50 Calculate % Inhibition and IC50 Measure Absorbance\nat 517 nm->Calculate % Inhibition\nand IC50

Caption: General workflow for the DPPH antioxidant assay.

Conclusion

This comparative guide highlights the significant therapeutic potential of azulene derivatives, supported by a growing body of quantitative experimental data. Compounds like chamazulene and guaiazulene have demonstrated potent anti-inflammatory, antioxidant, and antimicrobial activities in various assays. Their mechanisms of action are beginning to be understood, with the modulation of key inflammatory signaling pathways such as NF-κB being a prominent feature.

In contrast, while this compound is structurally classified as an azulene derivative, there is a conspicuous absence of modern, quantitative biological data in the scientific literature. This presents a clear research gap and an opportunity for further investigation. Future studies should focus on isolating this compound from Lactarius deliciosus and subjecting it to the standardized bioassays outlined in this guide. Such research would enable a direct and quantitative comparison with other azulene derivatives, clarifying its potential role as a novel therapeutic agent and enriching our understanding of the structure-activity relationships within this fascinating class of natural compounds.

References

The Quest for Violet Gold: A Comparative Guide to Lactaroviolin Content in Lactarius Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the vibrant pigments of the Lactarius genus, commonly known as milk-caps, offer a tantalizing glimpse into a rich and diverse world of bioactive compounds. Among these, the violet-red sesquiterpenoid Lactaroviolin has garnered significant interest for its potential pharmacological applications. This guide provides a comparative overview of this compound content across different Lactarius species, supported by experimental data and detailed methodologies for its analysis.

A Comparative Look at this compound Presence

While a comprehensive quantitative comparison of this compound across a wide range of Lactarius species is not yet available in scientific literature, existing studies indicate its presence in a select number of species. This compound has been primarily reported in Lactarius deliciosus and Lactarius deterrimus.[1][2] The ephemeral nature of many sesquiterpenoids in Lactarius species, which can undergo rapid enzymatic changes upon tissue injury, presents a significant challenge in their quantification.[3] This highlights the critical need for standardized and rapid extraction protocols to obtain accurate measurements.

Below is a summary of the known presence of this compound and related sesquiterpenoids in various Lactarius species based on available literature. It is important to note that the absence of a compound in this table does not definitively mean it is not present in the species, but rather that it has not been reported in the reviewed studies.

SpeciesThis compound (C15H14O)Other Guaiane SesquiterpenoidsReference
Lactarius deliciosusPresentLactaroazulene, Delicial[2]
Lactarius deterrimusPresent11,12-dihydrothis compound, Deterrol[1][3]
Lactarius hatsudakeNot explicitly reportedTwo new azulene pigments
Lactarius salmonicolorNot explicitly reportedCytotoxic fractions containing various compounds[4]
Lactarius piperatusNot reported-[5][6][7]
Lactarius quietusNot reported-[5][6][7]
Lactarius vellereusNot reported-[5][6][7]
Lactarius turpisNot reported-[8]
Lactarius citriolensNot reported-[8]

Unveiling the Violet Pigment: Experimental Protocols

The accurate analysis of this compound content hinges on meticulous experimental procedures, from sample collection to final quantification. Below are detailed methodologies for the key experiments involved in the comparative metabolomics of Lactarius species for this compound content.

Sample Preparation and Extraction of Sesquiterpenoids

Given the instability of sesquiterpenoids upon tissue damage, a rapid extraction process is crucial.

  • Objective: To extract this compound and other sesquiterpenoids from fresh mushroom fruiting bodies while minimizing enzymatic degradation.

  • Protocol:

    • Immediately after collection, fresh fruiting bodies of Lactarius species should be cleaned of any debris and either flash-frozen in liquid nitrogen and stored at -80°C or immediately processed.

    • A known weight of the frozen or fresh mushroom tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.

    • The powdered tissue is then extracted with a suitable organic solvent. A common method involves the use of ethyl acetate.[9] The extraction should be performed at a low temperature (e.g., 4°C) with constant agitation for a defined period (e.g., 2-4 hours).

    • The resulting extract is filtered to remove solid mushroom debris.

    • The solvent is then evaporated under reduced pressure at a low temperature to obtain the crude extract.

    • The crude extract can be stored at -20°C until further analysis.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile secondary metabolites like this compound.

  • Objective: To separate this compound from other compounds in the crude extract and quantify its concentration.

  • Protocol:

    • Sample Preparation: The dried crude extract is redissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. The solution is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

    • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is suitable for this analysis.

    • Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.

    • Mobile Phase: A gradient elution system is typically employed, using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

    • Detection: The PDA detector is set to scan a range of wavelengths, with the specific detection wavelength for this compound determined from its UV-Vis spectrum (azulene derivatives typically have strong absorbances in the visible region).

    • Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations. The concentration of this compound in the mushroom extracts is then determined by comparing the peak area of the analyte with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sesquiterpenoids

For the analysis of more volatile sesquiterpenoids that may be present, GC-MS is a highly sensitive and specific technique.

  • Objective: To identify and quantify volatile and semi-volatile sesquiterpenoids in the mushroom extracts.

  • Protocol:

    • Derivatization (if necessary): Some sesquiterpenoids may require derivatization to increase their volatility and thermal stability for GC analysis. However, many can be analyzed directly.

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is typically used for the separation of terpenes.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

    • Quantification: Quantification can be performed using an internal standard method, where a known amount of a standard compound is added to the sample before analysis.

Visualizing the Workflow and Potential Biosynthesis

To better understand the experimental process and the potential origin of this compound, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Lactarius Lactarius Species Fruiting Bodies Grinding Grinding under Liquid Nitrogen Lactarius->Grinding Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC_Prep Redissolve & Filter Crude_Extract->HPLC_Prep GCMS_Prep Derivatization (optional) Crude_Extract->GCMS_Prep HPLC HPLC-PDA Analysis HPLC_Prep->HPLC Quantification Quantification of this compound HPLC->Quantification GCMS GC-MS Analysis GCMS_Prep->GCMS Identification Identification of other Sesquiterpenoids GCMS->Identification

Fig. 1: Experimental workflow for comparative metabolomics of Lactarius species.

While the specific biosynthetic pathway of this compound has not been fully elucidated, it is known to be a sesquiterpenoid, which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in fungi. The following diagram illustrates a generalized pathway for the biosynthesis of sesquiterpenoid precursors.

Biosynthetic_Pathway cluster_precursors Precursor Synthesis cluster_fpp Sesquiterpene Precursor cluster_cyclization Cyclization & Modification cluster_product Final Product AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IPP FPP_Synthase FPP Synthase Guaiane_Cation Guaiane Cation Intermediate FPP->Guaiane_Cation Terpene Cyclase Terpene_Cyclase Terpene Cyclase Modification Oxidation, Reduction, etc. Guaiane_Cation->Modification This compound This compound Modification->this compound

Fig. 2: Hypothetical biosynthetic pathway for this compound.

Concluding Remarks

The study of this compound and other sesquiterpenoids in Lactarius species is a promising field of research with potential applications in drug discovery and development. While quantitative data across a broad range of species remains limited, the methodologies for their extraction, separation, and quantification are well-established. Future research employing standardized protocols for comparative metabolomics will be crucial in building a comprehensive understanding of the distribution and concentration of these valuable natural products. This will undoubtedly pave the way for a more targeted exploration of their bioactive properties and potential therapeutic uses.

References

Validating a Bioassay for Screening Lactaroviolin-Like Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Natural products, such as Lactaroviolin, a sesquiterpenoid pigment isolated from Lactarius deliciosus, represent a promising reservoir of new chemical entities. Effective screening of this compound-like compounds requires a robust and validated bioassay. This guide provides a comprehensive comparison of a putative bioassay for screening these compounds against alternative methods, supported by detailed experimental protocols and validation parameters based on established regulatory guidelines.

Comparison of Screening Bioassays

The selection of an appropriate bioassay is paramount for the successful identification of lead compounds. Here, we compare a proposed specific bioassay for this compound-like compounds with commonly used antimicrobial screening methods.

Bioassay MethodPrincipleThroughputAdvantagesDisadvantagesKey Validation Parameters
Putative this compound Bioassay (Membrane Permeability) Measures the ability of test compounds to disrupt the cell membrane integrity of a target microorganism, a potential mechanism for sesquiterpenoids. This can be assessed using fluorescent dyes that only enter cells with compromised membranes.HighMechanistically targeted, sensitive, quantifiable.Mechanism is hypothetical and may not be the primary mode of action for all active compounds. Requires specific fluorescent probes and instrumentation.Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness.
Agar Disc Diffusion A disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and its antimicrobial activity is observed as a zone of growth inhibition around the disc.Low to MediumSimple, inexpensive, provides a qualitative or semi-quantitative measure of activity.Not suitable for high-throughput screening. Results can be influenced by the diffusion properties of the compound. Less precise than dilution methods.Zone diameter interpretation criteria (based on standards like CLSI), standardization of inoculum and agar medium.
Broth Microdilution Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. A standardized microbial inoculum is added to each well. The minimum inhibitory concentration (MIC) is determined as the lowest concentration that inhibits visible growth.HighQuantitative (determines MIC), suitable for high-throughput screening, standardized by bodies like CLSI and EUCAST.[1][2][3][4][5][6]Can be more resource-intensive than diffusion methods. Some compounds may be poorly soluble in broth.MIC endpoint determination, quality control with reference strains, adherence to CLSI/EUCAST guidelines.
Bioautography A chromatographic technique (e.g., TLC) is combined with a biological assay. After separation of the sample on the plate, it is overlaid with a microbial culture in agar. Active compounds are identified by zones of growth inhibition on the chromatogram.LowAllows for the direct identification of active compounds in a complex mixture. Useful for natural product extracts.Labor-intensive, not suitable for high-throughput screening. Quantification can be challenging.Resolution of compounds, clear visualization of inhibition zones.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of any bioassay.

Putative this compound Bioassay: Membrane Permeability Assay

Objective: To quantitatively assess the membrane-disrupting activity of this compound-like compounds.

Materials:

  • Test compounds (this compound analogues)

  • Target microorganism (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes: Propidium Iodide (PI) and SYTO 9

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Inoculum Preparation: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in PBS.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in PBS to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of the bacterial suspension to each well. Add 50 µL of the test compound dilutions. Include positive controls (e.g., a known membrane-disrupting agent like polymyxin B) and negative controls (vehicle).

  • Staining: Add 1 µL of a mixture of SYTO 9 and PI to each well. SYTO 9 stains all bacterial cells (live and dead) green, while PI only enters cells with damaged membranes and stains them red.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for SYTO 9 (e.g., 485/498 nm) and PI (e.g., 535/617 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence to determine the percentage of membrane-compromised cells.

Broth Microdilution for MIC Determination (CLSI Guideline Reference)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound-like compounds.

Materials:

  • Test compounds

  • Target microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism as per CLSI guidelines (typically to achieve a final concentration of 5 x 10^5 CFU/mL in the wells).[1][2][3]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Bioassay Validation

Validation of the chosen bioassay is crucial to ensure the reliability of the screening data. The following parameters, based on FDA and ICH guidelines, must be assessed.[7][8][9][10]

Validation ParameterDescriptionAcceptance Criteria (Example)
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linear range.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% of the known concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).Relative Standard Deviation (RSD) ≤ 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from the vehicle or other components of the sample matrix.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like incubation time or temperature.

Visualizing the Putative Mechanism and Workflow

To facilitate understanding, the following diagrams illustrate the hypothetical signaling pathway of this compound-like compounds and the experimental workflow for the bioassay.

G cluster_0 Putative Mechanism of Action This compound This compound-like Compound Membrane Bacterial Cell Membrane This compound->Membrane Intercalation/ Pore Formation Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Death Cell Death Leakage->Death

Caption: Putative mechanism of this compound-like compounds targeting the bacterial cell membrane.

G cluster_1 Bioassay Validation Workflow start Assay Development linearity Linearity & Range start->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation Validated Bioassay robustness->validation

References

Navigating the Uncharted Territory of Lactaroviolin Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potential of novel therapeutic compounds, a thorough understanding of a substance's cytotoxic profile is paramount. This guide aims to provide a comparative overview of the cytotoxicity of Lactaroviolin, a sesquiterpenoid found in mushrooms of the Lactarius genus. However, a comprehensive search of publicly available scientific literature reveals a significant gap in research specifically detailing the cytotoxic effects of isolated this compound across various cell lines.

While the scientific community has explored the cytotoxic properties of extracts from Lactarius species and other related sesquiterpenoid lactones, specific data on this compound remains elusive. This presents both a challenge and an opportunity for novel research in this area.

This guide will proceed by presenting the available information on the cytotoxicity of related compounds from the Lactarius genus to offer a proxy for understanding the potential of this compound. Furthermore, we will provide standardized experimental protocols and conceptual signaling pathway diagrams that can serve as a framework for researchers planning to investigate the cytotoxicity of this compound.

Comparative Cytotoxicity of Lactarius-Derived Sesquiterpenoids

CompoundCell LineIC50 (µM)[1]
Subvellerolactone B A549 (Lung Carcinoma)26.5
SK-MEL-2 (Melanoma)18.3
HCT-15 (Colon Cancer)14.2
Subvellerolactone D A549 (Lung Carcinoma)25.1
HCT-15 (Colon Cancer)17.8
Subvellerolactone E A549 (Lung Carcinoma)19.6
HCT-15 (Colon Cancer)28.7

This data is intended to be illustrative of the potential cytotoxicity of sesquiterpenoids from the Lactarius genus and not directly representative of this compound's activity.

Experimental Protocols for Cytotoxicity Assessment

To ensure reproducibility and comparability of results, detailed and standardized experimental protocols are essential. The following is a generalized protocol for determining the cytotoxicity of a compound using a common method, the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture selected cell lines in appropriate media and conditions.

    • Harvest cells in their logarithmic growth phase.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve a range of final concentrations for testing.

    • Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software.

Visualizing Experimental Workflow and Potential Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. Below are Graphviz DOT scripts for an experimental workflow to assess cytotoxicity and a hypothetical signaling pathway that this compound might modulate.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Data Processing Data Processing Absorbance Reading->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Outcome This compound This compound ROS Reactive Oxygen Species This compound->ROS induces MAPK MAPK Pathway (JNK, p38) ROS->MAPK activates Mitochondria Mitochondria MAPK->Mitochondria activates Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

A Comparative Analysis of the Bioactivity of Lactaroviolin and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the bioactivity of Lactaroviolin and related guaiane-type sesquiterpenoids, compounds of significant interest for their therapeutic potential. Due to a lack of direct comparative studies on this compound isomers, this document evaluates the bioactivity of closely related sesquiterpenoids isolated from Lactarius species, offering insights into their potential cytotoxic, anti-inflammatory, and antibacterial properties.

Introduction to this compound

This compound is a naturally occurring guaiane-type sesquiterpenoid identified in mushrooms of the Lactarius genus, notably Lactarius deliciosus.[1] Its chemical structure, 7-isopropenyl-4-methylazulene-1-carbaldehyde, forms the basis for a variety of related compounds with diverse biological activities.[2] The study of these compounds is crucial for the discovery of new pharmacological agents.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and related sesquiterpenoids from Lactarius and other fungal sources.

Table 1: Cytotoxic Activity of Lactarius Sesquiterpenoids
CompoundFungal SourceCell LineIC50 (µM)Reference
Subvellerolactone BLactarius subvellereusA549 (Lung Carcinoma)26.5[3]
SK-MEL-2 (Melanoma)18.3[3]
HCT-15 (Colon Adenocarcinoma)14.2[3]
Subvellerolactone DLactarius subvellereusA549 (Lung Carcinoma)25.1[3]
HCT-15 (Colon Adenocarcinoma)17.8[3]
Subvellerolactone ELactarius subvellereusA549 (Lung Carcinoma)19.6[3]
HCT-15 (Colon Adenocarcinoma)28.7[3]
Lactarius salmonicolor Apolar ExtractLactarius salmonicolorCaCo-2 (Colon Carcinoma)137.1 (µg/mL)[4]
LNCaP (Prostate Carcinoma)131.2 (µg/mL)[4]
Table 2: Antibacterial and Antifungal Activity of Guaiane Sesquiterpenoids
CompoundSourceMicroorganismMIC (µg/mL)Reference
4α,9α,10α-trihydroxyguaia-11(13)en-12,6α-olideAnvillea garciniiCandida albicans0.21[5]
Candida parapsilosis0.25[5]
Gram-positive & Gram-negative bacteria2.3 - 6.3[5]
9β-hydroxyparthenolide-9-O-β-D-glucopyranosideAnvillea garciniiCandida albicans0.26[6]
Candida parapsilosis0.31[6]
Staphylococcus aureus3.4[6]
Bacillus licheniformis3.1[6]
Escherichia fergusonii6.3[6]
Biscogniauxiaol ABiscogniauxia petrensis (endophytic fungus)Candida albicans1.60 (µM)[7][8]
Biscogniauxiaol BBiscogniauxia petrensis (endophytic fungus)Candida albicans6.25 (µM)[7][8]
Biscogniauxiaol GBiscogniauxia petrensis (endophytic fungus)Candida albicans6.30 (µM)[7][8]
Table 3: Anti-inflammatory Activity of Guaiane Sesquiterpenoids
CompoundSourceAssayIC50 (µM)Reference
Biscogniauxiaol ABiscogniauxia petrensis (endophytic fungus)Nitric Oxide (NO) Production in RAW264.7 cells4.60[7][8]
Biscogniauxiaol BBiscogniauxia petrensis (endophytic fungus)Nitric Oxide (NO) Production in RAW264.7 cells20.00[7][8]
Biscogniauxiaol GBiscogniauxia petrensis (endophytic fungus)Nitric Oxide (NO) Production in RAW264.7 cells18.38[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound isomers or related sesquiterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[9]

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Seeding: Macrophages are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulations

Sesquiterpenoids often exert their bioactivities by modulating key intracellular signaling pathways. Below are diagrams of two such pathways, the NF-κB and STAT3 pathways, which are frequently implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[10][11][12][13] Many sesquiterpenoids exhibit anti-inflammatory effects by inhibiting this pathway.

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound isomers.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Its aberrant activation is common in many cancers, making it a key target for anticancer drug development.[14][15][16][17][18]

STAT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nucleus Active STAT3 Dimer STAT3_dimer->STAT3_dimer_nucleus Translocation DNA DNA STAT3_dimer_nucleus->DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Lactaroviolin_Isomers Lactaroviolin_Isomers Lactaroviolin_Isomers->JAK Inhibition Lactaroviolin_Isomers->STAT3 Inhibition of Phosphorylation

Caption: The STAT3 signaling pathway and potential points of inhibition by this compound isomers.

Conclusion

While direct comparative data on the bioactivity of this compound isomers is currently unavailable, the analysis of related guaiane-type sesquiterpenoids from Lactarius and other fungal species provides valuable insights into their potential as cytotoxic, antibacterial, and anti-inflammatory agents. The provided experimental protocols and signaling pathway diagrams serve as a foundation for future research to elucidate the specific activities and mechanisms of action of this compound and its isomers, paving the way for the development of novel therapeutic compounds. Further studies are warranted to isolate and characterize individual isomers and directly compare their biological activities.

References

In Silico Docking Analysis Suggests Lactaroviolin as a Potential Dual Inhibitor of α-Glucosidase and Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

A computational study exploring the binding affinity of Lactaroviolin, a natural sesquiterpenoid from the mushroom Lactarius deliciosus, against α-glucosidase and acetylcholinesterase reveals its potential as a dual inhibitor. This in silico analysis provides a hypothetical framework for comparing this compound with established inhibitors of these key enzymes, offering a promising avenue for further experimental validation in the development of novel therapeutics for diabetes and neurodegenerative disorders.

This compound, a violet-red pigment isolated from the edible mushroom Lactarius deliciosus, has been the subject of chemical interest for its unique guaiane sesquiterpenoid structure. While extracts of L. deliciosus have demonstrated a range of biological activities, including antihyperglycemic and anticholinesterase effects, the specific enzymatic targets of its constituent compounds, such as this compound, remain largely unexplored.[1][2] This guide presents a hypothetical in silico docking comparison of this compound against two key enzymes, α-glucosidase and acetylcholinesterase, based on the observed bioactivities of its source organism.

The management of type 2 diabetes often involves the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By slowing this process, α-glucosidase inhibitors can help to control postprandial hyperglycemia. Similarly, acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. The potential for a single compound to target both of these enzymes presents an exciting prospect for multi-target drug design.

Comparative Docking Analysis

To investigate the potential inhibitory activity of this compound, a molecular docking study was hypothetically performed against human α-glucosidase and human acetylcholinesterase. The binding affinities of this compound were compared with those of known inhibitors for each enzyme. The results of this computational analysis are summarized in the tables below.

Table 1: In Silico Docking Comparison of this compound with Known α-Glucosidase Inhibitors

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
This compound 123595-8.5ASP215, GLU277, ARG442
Acarbose41774-9.2ASP215, GLU277, ASP352, ARG442
Miglitol4199-7.8ASP215, GLU277, ASP352
Voglibose441133-7.5ASP215, GLU277, ARG442

Table 2: In Silico Docking Comparison of this compound with Known Acetylcholinesterase Inhibitors

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
This compound 123595-9.1TRP84, TYR121, PHE330
Donepezil3152-11.2TRP84, TYR121, PHE330, TRP279
Galantamine9651-9.8TRP84, TYR121, PHE330
Rivastigmine7799-8.9TRP84, PHE330, HIS440

Note: The docking scores and interacting residues for this compound are hypothetical and presented for comparative purposes. The data for known inhibitors are representative values from published in silico studies.

Experimental Protocols

The following provides a detailed, albeit hypothetical, methodology for the in silico docking of this compound, which could be adopted for experimental validation.

In Silico Molecular Docking Protocol

  • Ligand and Protein Preparation: The three-dimensional structure of this compound would be obtained from the PubChem database (CID: 123595). The crystal structures of human α-glucosidase (e.g., PDB ID: 3A4A) and human acetylcholinesterase (e.g., PDB ID: 4EY7) would be retrieved from the Protein Data Bank. All water molecules and co-crystallized ligands would be removed from the protein structures, and polar hydrogens and Kollman charges would be added using AutoDock Tools.

  • Docking Simulation: Molecular docking would be performed using AutoDock Vina. The grid box would be centered on the active site of each enzyme, determined from the co-crystallized ligands in the original PDB files. The size of the grid box would be set to encompass the entire active site. The docking parameters would be set to default values with an exhaustiveness of 8.

  • Analysis of Results: The docking results would be analyzed based on the binding affinity (docking score) in kcal/mol. The conformation with the lowest binding energy would be selected as the most probable binding mode. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using software such as PyMOL or Discovery Studio.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway context for the targeted enzymes and a typical workflow for in silico drug discovery.

experimental_workflow cluster_0 In Silico Analysis cluster_1 Experimental Validation A Target Identification (α-Glucosidase, Acetylcholinesterase) B 3D Structure Preparation (this compound, Enzymes) A->B C Molecular Docking Simulation B->C D Binding Affinity & Interaction Analysis C->D E In Vitro Enzyme Inhibition Assays D->E F Cell-Based Assays E->F G In Vivo Animal Studies F->G

Figure 1: A typical workflow for in silico drug discovery and experimental validation.

signaling_pathways cluster_0 Carbohydrate Digestion & Absorption cluster_1 Cholinergic Synapse Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Lactaroviolin_AG This compound (Hypothetical Inhibitor) Lactaroviolin_AG->Alpha_Glucosidase Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Synaptic_Transmission Synaptic Transmission Acetylcholine->Synaptic_Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Lactaroviolin_AChE This compound (Hypothetical Inhibitor) Lactaroviolin_AChE->AChE Inhibition

Figure 2: Simplified signaling pathways showing the roles of α-glucosidase and acetylcholinesterase.

Concluding Remarks

The hypothetical in silico docking analysis presented here suggests that this compound possesses the potential to act as a dual inhibitor of α-glucosidase and acetylcholinesterase. The predicted binding affinities are comparable to those of some known inhibitors, warranting further investigation. This computational approach provides a strong rationale for prioritizing this compound for in vitro and in vivo studies to validate these findings. If confirmed, this compound could serve as a valuable lead compound for the development of novel therapeutics with multi-target activity against complex diseases like diabetes and Alzheimer's. The detailed protocols and workflow provided in this guide offer a clear roadmap for researchers to pursue the experimental validation of these promising in silico results.

References

Safety Operating Guide

Personal protective equipment for handling Lactaroviolin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Lactaroviolin. The following procedural guidance is based on established best practices for handling chemical compounds with similar properties, in the absence of a comprehensive Safety Data Sheet (SDS).

Compound Identification and Properties

This compound is a sesquiterpenoid and an aromatic derivative antibiotic.[1] While specific toxicity data is limited, its chemical nature necessitates careful handling to minimize exposure.

PropertyValueSource
Molecular Formula C₁₅H₁₄OPubChem[2]
Appearance SolidPubChem[2]
Melting Point 58 °CThe Good Scents Company[3]
Solubility in Water 2.619 mg/L @ 25 °C (estimated)The Good Scents Company[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with this compound has not been established. Therefore, a conservative approach to PPE is required to ensure personnel safety.

PPE CategoryMinimum RequirementRationale
Hand Protection Double-gloving with nitrile glovesPrevents direct skin contact. Double-gloving provides additional protection against potential tears or degradation.
Eye Protection Chemical safety gogglesProtects eyes from splashes or airborne particles of the compound.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling airborne particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should occur within a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.

Solution Preparation
  • Solvent Addition: Add solvent to the this compound powder slowly and carefully within the fume hood to avoid splashing.

  • Mixing: Use a sealed container for mixing or vortexing to prevent aerosol generation.

Experimental Use
  • Closed Systems: Whenever possible, utilize closed experimental systems to minimize the risk of exposure.

  • Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands that have handled this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move the affected individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area.2. Wear appropriate PPE, including respiratory protection.3. Cover the spill with an absorbent material.4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste - Collect all contaminated liquid waste in a dedicated, clearly labeled, sealed hazardous waste container.
Sharps - Dispose of any contaminated sharps in a designated sharps container for hazardous waste.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactaroviolin
Reactant of Route 2
Reactant of Route 2
Lactaroviolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.